Technical Documentation Center

5-(Allyloxy)-1,4-dimethyl-1H-pyrazole-3-carboxylic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 5-(Allyloxy)-1,4-dimethyl-1H-pyrazole-3-carboxylic acid
  • CAS: 1239723-65-9

Core Science & Biosynthesis

Foundational

Structural Profiling and Synthetic Methodology of 5-(Allyloxy)-1,4-dimethyl-1H-pyrazole-3-carboxylic Acid in Drug Discovery

Executive Summary In modern medicinal chemistry, the pyrazole core represents a highly privileged heterocyclic scaffold, frequently utilized to modulate complex biological targets ranging from viral proteases to coagulat...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the pyrazole core represents a highly privileged heterocyclic scaffold, frequently utilized to modulate complex biological targets ranging from viral proteases to coagulation factors. 5-(Allyloxy)-1,4-dimethyl-1H-pyrazole-3-carboxylic acid is a highly functionalized, low-molecular-weight building block designed for Fragment-Based Drug Discovery (FBDD). The strategic placement of the allyloxy group at the C5 position provides a versatile handle for late-stage functionalization (e.g., cross-metathesis or click chemistry), while the carboxylic acid at C3 serves as a critical pharmacophore for hydrogen bonding and electrostatic interactions within target protein binding pockets.

This technical guide provides an in-depth analysis of the compound's structural architecture, its mechanistic role in drug discovery, and a self-validating synthetic protocol designed for process chemists and drug development professionals.

Structural and Physicochemical Architecture

The molecular architecture of 5-(Allyloxy)-1,4-dimethyl-1H-pyrazole-3-carboxylic acid (SMILES: CN1N=C(C(=O)O)C(C)=C1OCC=C) is engineered for optimal pharmacokinetic behavior. The 1,4-dimethyl substitution pattern locks the pyrazole ring into a specific steric conformation, preventing unwanted tautomerization and ensuring predictable receptor binding kinetics.

To facilitate its integration into lead optimization pipelines, the quantitative physicochemical properties are summarized below:

PropertyValueComputational / Structural Rationale
Molecular Formula C₉H₁₂N₂O₃Core pyrazole (C₃N₂) + 2x Methyl + Allyloxy + Carboxyl
Molecular Weight 196.20 g/mol Optimal for Fragment-Based Drug Discovery (FBDD)
Monoisotopic Mass 196.0848 DaTarget mass for high-resolution LC-MS validation
Topological Polar Surface Area (tPSA) 56.5 ŲExcellent membrane permeability (Rule of 5 compliant)
Hydrogen Bond Donors 1Carboxylic acid (-OH)
Hydrogen Bond Acceptors 4Carboxylic acid (=O, -OH), Pyrazole (N2), Allyloxy (-O-)
Rotatable Bonds 4Allyloxy ether linkage and carboxylic acid

Pharmacological Significance: The Pyrazole-3-Carboxylic Acid Scaffold

The pyrazole-3-carboxylic acid motif is not merely a structural spacer; it is a biologically active pharmacophore that has driven several recent breakthroughs in drug discovery.

1. Antiviral Protease Inhibition: Recent structure-activity relationship (SAR) studies have identified pyrazole-3-carboxylic acid derivatives as highly potent, non-peptidic inhibitors of the Dengue Virus (DENV) and Zika Virus (ZIKV) NS2B-NS3 proteases. By replacing highly hydrophobic moieties with the pyrazole core, researchers achieved a crucial increase in drug-likeness and membrane permeability, yielding inhibitors with sub-micromolar antiviral efficacy [2].

2. Anticoagulant Therapeutics: In the pursuit of safer anticoagulants with a reduced risk of bleeding, the 1H-pyrazole-3-carboxylic acid framework has been defined as a privileged fragment for generating potent Factor XIa (FXIa) inhibitors. The carboxylic acid moiety forms critical salt bridges within the FXIa active site, making it an indispensable anchor for lead generation [1].

3. Anti-inflammatory and Anticancer Agents: The pyrazole core is extensively utilized in designing selective COX-2 inhibitors and targeted anticancer therapeutics. The ability to fine-tune the electronic and steric properties of the pyrazole ring via C4 and C5 substitutions allows for precise modulation of kinase inhibition profiles [3].

DENV_Inhibition DENV Dengue Virus (DENV) Infection Poly Viral Polyprotein Translation DENV->Poly Cleavage Polyprotein Cleavage (Essential for Replication) Poly->Cleavage Protease NS2B-NS3 Protease Activation Protease->Cleavage Catalysis Rep Viral Replication Cleavage->Rep Inhibitor Pyrazole-3-Carboxylic Acid Derivative Inhibitor->Protease Competitive Inhibition

Caption: Mechanism of DENV NS2B-NS3 protease inhibition by pyrazole-3-carboxylic acid derivatives.

Self-Validating Synthetic Protocol

To ensure high scientific integrity and reproducibility, the synthesis of 5-(Allyloxy)-1,4-dimethyl-1H-pyrazole-3-carboxylic acid must be executed as a self-validating system. The protocol below details the causality behind each reagent choice and the built-in quality control metrics.

Step 1: Regioselective O-Alkylation of the Pyrazolone Core
  • Objective: Introduce the allyloxy moiety at the C5 position.

  • Reagents: Ethyl 1,4-dimethyl-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylate (1.0 eq), Allyl bromide (1.2 eq), Potassium carbonate (K₂CO₃, 2.0 eq).

  • Solvent: N,N-Dimethylformamide (DMF).

  • Procedure:

    • Dissolve the pyrazolone precursor in anhydrous DMF under an inert argon atmosphere to prevent oxidative degradation.

    • Add K₂CO₃ and stir for 15 minutes at room temperature. Causality: K₂CO₃ acts as a mild base to deprotonate the enol form of the pyrazolone, generating a nucleophilic oxygen anion.

    • Dropwise add allyl bromide while maintaining the temperature at 60°C for 4 hours. Causality: The use of a highly polar aprotic solvent (DMF) combined with elevated temperature drives thermodynamic control, favoring O-alkylation over the kinetically favored N-alkylation.

    • Self-Validation: Monitor via TLC (Hexane:EtOAc 7:3). The reaction is deemed complete when the highly polar starting material spot disappears, replaced by a higher Rf​ spot corresponding to the O-alkylated ester.

Step 2: Saponification to the Free Carboxylic Acid
  • Objective: Cleave the ethyl ester to yield the target carboxylic acid.

  • Reagents: O-alkylated intermediate (1.0 eq), Lithium hydroxide monohydrate (LiOH·H₂O, 3.0 eq).

  • Solvent: THF/H₂O (3:1 v/v).

  • Procedure:

    • Dissolve the intermediate in the THF/H₂O mixture. Causality: The biphasic-like solvent system ensures complete solubility of both the organic ester (in THF) and the inorganic base (in H₂O), maximizing the interfacial reaction rate.

    • Add LiOH·H₂O and stir at room temperature for 12 hours. Causality: LiOH provides mild, irreversible hydrolysis of the ester without risking the cleavage of the allyloxy ether linkage, which remains highly stable under basic conditions.

    • Concentrate the mixture in vacuo to remove THF, then acidify the aqueous layer to pH 2-3 using 1M HCl to precipitate the product.

    • Extract with ethyl acetate (3 x 20 mL), wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Self-Validation: LC-MS analysis of the crude solid must reveal a dominant peak at m/z 197.09 ([M+H]⁺), confirming successful deprotection and the exact mass of the target compound.

SynthWorkflow SM Ethyl 1,4-dimethyl-5-oxo-4,5-dihydro -1H-pyrazole-3-carboxylate Reagents Allyl Bromide, K2CO3, DMF (Thermodynamic Control) SM->Reagents Intermediate O-Alkylated Ester Intermediate Reagents->Intermediate O-Alkylation Hydrolysis LiOH, THF/H2O (Saponification) Intermediate->Hydrolysis Product 5-(Allyloxy)-1,4-dimethyl-1H -pyrazole-3-carboxylic acid Hydrolysis->Product Deprotection QC Self-Validating QC: LC-MS [M+H]+ 197.09 & 1H-NMR Product->QC Validation

Caption: Self-validating synthetic workflow for 5-(Allyloxy)-1,4-dimethyl-1H-pyrazole-3-carboxylic acid.

Analytical Characterization

To definitively confirm the structural integrity and regiochemistry of the synthesized building block, the following analytical parameters must be met:

  • ¹H-NMR (400 MHz, DMSO-d₆): The spectrum must exhibit a broad singlet at >12.0 ppm (1H, -COOH). The allyloxy group will present a distinct multiplet at 5.90−6.05 ppm (1H, -CH=), a set of doublets/multiplets at 5.25−5.45 ppm (2H, =CH₂), and a doublet at 4.60 ppm (2H, -O-CH₂-). Crucially, two distinct singlets must appear at approximately 3.75 ppm (3H, N1-CH₃) and 2.10 ppm (3H, C4-CH₃), confirming the 1,4-dimethyl substitution pattern.

  • Infrared Spectroscopy (FT-IR): Expected strong absorption bands at ∼1690 cm⁻¹ (C=O stretch of the carboxylic acid) and ∼3100−2800 cm⁻¹ (broad O-H stretch overlapping with C-H stretches).

References

  • Wei Q, Zheng Z, Zhang S, Zheng X, Meng F, Yuan J. "Fragment-Based Lead Generation of 5-Phenyl-1H-pyrazole-3-carboxamide Derivatives as Leads for Potent Factor Xia Inhibitors." Molecules. 2018;23(8):2002.[Link] [1]

  • Lang J, Koch J, Dutta SK, Leuthold MM, Martina B, Klein CD. "Discovery of Pyrazole-3-Carboxylic Acid Derivatives as Dengue Virus Protease Inhibitors with Antiviral Activity." ACS Medicinal Chemistry Letters. 2025;16(8):1592-1600.[Link] [2]

  • Alam MJ, Alam O, Naim MJ, Nawaz F, Manaithiya A, Imran M, Thabet HK, Alshehri S, Ghoneim MM, Alam P, et al. "Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics." Molecules. 2022;27(24):8708.[Link] [3]

Exploratory

An In-depth Technical Guide to the Mechanism of Action of 5-(Allyloxy)-1,4-dimethyl-1H-pyrazole-3-carboxylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals Preamble: The Rise of Pyrazole Carboxamides in Bioactive Compound Discovery Substituted pyrazole derivatives have become a cornerstone in the development of...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: The Rise of Pyrazole Carboxamides in Bioactive Compound Discovery

Substituted pyrazole derivatives have become a cornerstone in the development of a wide array of bioactive compounds, demonstrating significant potential across pharmaceuticals and agrochemicals.[1][2] Their versatile scaffold has been successfully exploited to generate molecules with antimicrobial, herbicidal, antitumor, insecticidal, and fungicidal properties.[1][2] Within the realm of fungicides, pyrazole carboxamide derivatives have distinguished themselves as a critical class of agents for crop protection.[1] Many commercial fungicides, such as Bixafen, Fluxapyroxad, and Penflufen, are built upon a pyrazole carboxamide core and are renowned for their high efficacy against a broad spectrum of plant pathogenic fungi.[1] This guide will provide an in-depth exploration of the core mechanism of action of a specific derivative, 5-(Allyloxy)-1,4-dimethyl-1H-pyrazole-3-carboxylic acid, by synthesizing established knowledge of the broader pyrazole carboxamide class with insights into the influence of its unique structural features.

Core Mechanism of Action: Targeting the Fungal Powerhouse

The primary mode of action for pyrazole carboxamide derivatives is the potent and specific inhibition of the enzyme succinate dehydrogenase (SDH), also known as Complex II, a key component of the mitochondrial respiratory chain and the tricarboxylic acid (TCA) cycle.[3] This enzyme is a critical hub in cellular metabolism, making it an ideal target for fungicidal intervention.

Succinate Dehydrogenase: A Vital Enzymatic Hub

Succinate dehydrogenase is an enzyme complex embedded in the inner mitochondrial membrane. It plays a dual role in the cell:

  • Tricarboxylic Acid (TCA) Cycle: SDH catalyzes the oxidation of succinate to fumarate.

  • Electron Transport Chain (ETC): The electrons liberated from succinate oxidation are transferred to ubiquinone (coenzyme Q), which then shuttles them to Complex III of the ETC.

This electron transfer is a fundamental step in aerobic respiration, directly contributing to the generation of the proton gradient across the inner mitochondrial membrane that drives the synthesis of ATP, the cell's primary energy currency.

Inhibition of the Ubiquinone-Binding Site

Derivatives of 5-(Allyloxy)-1,4-dimethyl-1H-pyrazole-3-carboxylic acid are proposed to bind to the ubiquinone-binding (Qp) site of the SDH enzyme. This binding event physically obstructs the natural substrate, ubiquinone, from accessing the active site. The consequence is a bottleneck in the electron transport chain; electrons from succinate can no longer be passed downstream.

This disruption of mitochondrial respiration has a cascade of catastrophic effects on the fungal cell:

  • Inhibition of ATP Synthesis: The blockage of the electron transport chain severely curtails the production of ATP. This energy deficit cripples essential cellular processes, leading to a cessation of growth and development.

  • Accumulation of Reactive Oxygen Species (ROS): The impaired electron flow can lead to the premature leakage of electrons to molecular oxygen, resulting in the formation of superoxide radicals and other reactive oxygen species. This surge in ROS induces significant oxidative stress, causing damage to vital cellular components such as lipids, proteins, and DNA.

  • Disruption of Cellular Metabolism: The inhibition of the TCA cycle disrupts the central metabolic pathway of the cell, impacting not only energy production but also the synthesis of essential precursors for amino acids and other biomolecules.

The culmination of these effects is potent fungistatic and ultimately fungicidal activity.

cluster_0 Mitochondrial Inner Membrane cluster_1 Mitochondrial Matrix Complex_I Complex I Q Ubiquinone Pool Complex_I->Q Complex_II Complex II (SDH) Complex_II->Q Fumarate Fumarate Complex_II->Fumarate Complex_III Complex III Complex_IV Complex IV Complex_III->Complex_IV ATP_Synthase ATP Synthase Complex_IV->ATP_Synthase Q->Complex_III Succinate Succinate Succinate->Complex_II Oxidation Pyrazoles 5-(Allyloxy)-1,4-dimethyl-1H-pyrazole-3-carboxylic acid Pyrazoles->Complex_II Inhibition cluster_0 Preparation cluster_1 Assay Plate Setup cluster_2 Reaction & Measurement cluster_3 Data Analysis A Prepare Reagents: - Mitochondrial fraction - Inhibitor dilutions - Buffer, Succinate, DCPIP B Add Buffer to wells A->B C Add Mitochondrial fraction B->C D Add Inhibitor/Vehicle C->D E Pre-incubate (25°C, 10 min) D->E F Initiate with Succinate & DCPIP E->F G Measure Absorbance at 600 nm (kinetic) F->G H Calculate Reaction Rates G->H I Determine % Inhibition H->I J Calculate IC50 Value I->J

Figure 2: Workflow for the DCPIP-based SDH activity assay.

ATP Synthesis Assay

Principle: The impact of the inhibitor on mitochondrial ATP production can be quantified using a bioluminescence assay. In the presence of ATP, the enzyme luciferase catalyzes the oxidation of luciferin, producing light that can be measured with a luminometer.

Step-by-Step Protocol:

  • Isolate Mitochondria: Isolate functional mitochondria from the target fungal cells.

  • Incubation: Incubate the isolated mitochondria with the inhibitor at various concentrations in a buffer containing ADP and a respiratory substrate (e.g., succinate).

  • ATP Measurement: At specific time points, take aliquots of the reaction mixture and add them to a luciferase-luciferin reagent.

  • Luminescence Reading: Immediately measure the light output using a luminometer.

  • Data Analysis: Generate a standard curve with known ATP concentrations to quantify the amount of ATP produced in each sample. Compare the ATP synthesis rates in treated versus untreated samples.

Reactive Oxygen Species (ROS) Detection Assay

Principle: The production of ROS can be detected using fluorescent probes that become fluorescent upon oxidation. 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is a commonly used probe.

Step-by-Step Protocol:

  • Cell Culture and Treatment: Grow fungal cells (e.g., mycelia or protoplasts) and treat them with various concentrations of the inhibitor.

  • Loading with DCFH-DA: Incubate the treated cells with DCFH-DA. The diacetate group is cleaved by intracellular esterases, and the non-fluorescent DCFH is oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or a flow cytometer.

  • Data Analysis: An increase in fluorescence intensity in treated cells compared to controls indicates an increase in ROS production.

Quantitative Data on Related Pyrazole Carboxamide Fungicides

To provide a context for the potential potency of 5-(Allyloxy)-1,4-dimethyl-1H-pyrazole-3-carboxylic acid derivatives, the following table presents the EC50 (half-maximal effective concentration) and IC50 (half-maximal inhibitory concentration) values for several commercial and experimental pyrazole carboxamide fungicides against various fungal pathogens and the SDH enzyme.

Compound Fungal Pathogen EC50 (µg/mL) SDH IC50 (µM) Reference
BoscalidRhizoctonia solani2.27.9[4]
ThifluzamideRhizoctonia cerealis23.09-[1]
FluxapyroxadRhizoctonia solani-5.991[5]
Compound 11eaRhizoctonia cerealis0.93-[1]
Compound E1Rhizoctonia solani1.13.3[4]
Compound 7dRhizoctonia solani-3.293[5]

Conclusion and Future Directions

The mechanism of action of 5-(Allyloxy)-1,4-dimethyl-1H-pyrazole-3-carboxylic acid derivatives is strongly inferred to be the inhibition of succinate dehydrogenase (SDH) in the mitochondrial respiratory chain. This is based on the well-established mode of action of the broader pyrazole carboxamide class of fungicides. The disruption of SDH function leads to a cascade of events including the cessation of ATP synthesis and the accumulation of reactive oxygen species, ultimately resulting in fungal cell death. The specific structural features of the molecule, including the dimethyl-pyrazole core, the carboxylic acid group, and the allyloxy substituent, are all believed to play crucial roles in its binding affinity and biological activity.

Further research is warranted to provide direct evidence for this proposed mechanism for this specific derivative. This should include:

  • Enzyme kinetics studies to determine the precise mode of inhibition (e.g., competitive, non-competitive).

  • X-ray crystallography of the inhibitor bound to the SDH enzyme to visualize the binding interactions at an atomic level.

  • Comparative studies with derivatives lacking the allyloxy group or with different substitutions on the pyrazole ring to further elucidate the structure-activity relationships.

Such studies will not only confirm the mechanism of action but also provide valuable insights for the rational design of next-generation pyrazole-based bioactive compounds with enhanced efficacy and specificity.

References

  • Design, synthesis and biological evaluation of pyrazole-aromatic containing carboxamides as potent SDH inhibitors. PubMed. Available from: [Link]

  • A spectrophotometric coupled enzyme assay to measure the activity of succinate dehydrogenase. PMC. Available from: [Link]

  • Design, Synthesis, and Antifungal Activities of Novel Pyrazole-4-carboxamide Derivatives Containing an Ether Group as Potential Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry. Available from: [Link]

  • Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors. PubMed. Available from: [Link]

  • Design, synthesis and structure–activity relationship of novel pyrazole‐4‐carboxamide derivatives. ResearchGate. Available from: [Link]

  • Discovery of N-Methoxy-(biphenyl-ethyl)-pyrazole-carboxamides as Novel Succinate Dehydrogenase Inhibitors. PubMed. Available from: [Link]

  • Succinate Dehydrogenase Activity Assay in situ with Blue Tetrazolium Salt in Crabtree-Positive Saccharomyces cerevisiae Strain. Food Technology and Biotechnology. Available from: [Link]

  • Assay of Succinate Dehydrogenase Activity by a Colorimetric-Continuous Method Using Iodonitrotetrazolium Chloride as Electron Acceptor. ResearchGate. Available from: [Link]

  • ROS production and ATP synthesis. ResearchGate. Available from: [Link]

  • From Natural Sources to Synthetic Derivatives: The Allyl Motif as a Powerful Tool for Fragment-Based Design in Cancer Treatment. PMC. Available from: [Link]

  • Allyl group. Wikipedia. Available from: [Link]

  • Simultaneous Quantification of Mitochondrial ATP and ROS Production Using ATP Energy Clamp Methodology. Springer Nature Experiments. Available from: [Link]

  • Induction of Mitochondrial Reactive Oxygen Species Production by Itraconazole, Terbinafine, and Amphotericin B as a Mode of Action against Aspergillus fumigatus. Antimicrobial Agents and Chemotherapy. Available from: [Link]

  • Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase. PMC. Available from: [Link]

  • New, Scalable Process for the Preparation of 5-Acetyl-1H-pyrazole-3-carboxylic Acid, a Key Intermediate of Darolutamide. ResearchGate. Available from: [Link]

  • Allyl (Allylic): Definition, Structure, Compounds, & Reactions. Chemistry Learner. Available from: [Link]

  • Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives. PMC. Available from: [Link]

  • Extracellular ATP activates MAPK and ROS signaling during injury response in the fungus Trichoderma atroviride. PMC. Available from: [Link]

  • Pyrazole carboxylic acid anilides, method for the production thereof and agents containing them for controlling pathogenic fungi. Google Patents.
  • Significance of Polymers with “Allyl” Functionality in Biomedicine: An Emerging Class of Functional Polymers. MDPI. Available from: [Link]

  • Extracellular ATP activates MAPK and ROS signaling during injury response in the fungus Trichoderma atroviride. Frontiers. Available from: [Link]

  • Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. MDPI. Available from: [Link]

  • Aged Garlic Extract and Its Bioactive Molecules S-Allyl-Cysteine and S1-Propenyl-Cysteine: A Review Focusing on Evidences Supporting Their Use for Mitigating the Effects of Cigarette Smoking. MDPI. Available from: [Link]

  • Synthesis, In Silico Study, and In Vitro Antifungal Activity of New 5-(1,3-Diphenyl-1H-Pyrazol-4-yl)-4-Tosyl-4,5-Dihydrooxazoles. PMC. Available from: [Link]

  • Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. ResearchGate. Available from: [Link]

  • Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate. Google Patents.
  • Discovery of 5-phenoxy-1,3-dimethyl-1H-pyrazole-4-carboxamides as Potent Agonists of TGR5 via Sequential Combinatorial Libraries. PubMed. Available from: [Link]

Sources

Foundational

A Technical Guide to the Early-Stage Pharmacokinetic Profiling of 5-(Allyloxy)-1,4-dimethyl-1H-pyrazole-3-carboxylic acid (Compound P4C)

Abstract The successful progression of a new chemical entity (NCE) from discovery to a viable clinical candidate is critically dependent on a favorable pharmacokinetic (PK) profile.[1][2][3] Poor absorption, distribution...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The successful progression of a new chemical entity (NCE) from discovery to a viable clinical candidate is critically dependent on a favorable pharmacokinetic (PK) profile.[1][2][3] Poor absorption, distribution, metabolism, and excretion (ADME) properties are a leading cause of costly late-stage drug development failures.[4] This technical guide provides an in-depth, experience-driven framework for the early-stage pharmacokinetic characterization of 5-(allyloxy)-1,4-dimethyl-1H-pyrazole-3-carboxylic acid (hereafter referred to as Compound P4C), a novel pyrazole-class compound. We will detail the strategic sequence of in vitro and in vivo assays, explain the scientific rationale behind experimental choices, and present a comprehensive, integrated analysis of the resulting data to guide further development.

Introduction: The Central Role of Early ADME Assessment

In modern drug discovery, the principle of "fail early, fail cheap" is paramount. Pharmacokinetic studies, which describe how an organism affects a drug, are a cornerstone of this philosophy.[2][5] By front-loading ADME (Absorption, Distribution, Metabolism, Excretion) assessments, research programs can rapidly identify and deprioritize compounds with fundamental PK liabilities, such as poor bioavailability or rapid metabolic clearance, thereby conserving resources for the most promising candidates.[4][5]

Compound P4C belongs to the pyrazole carboxylic acid class. Structurally, it possesses features that warrant a thorough and early PK investigation:

  • Carboxylic Acid Moiety: This acidic group often leads to high plasma protein binding, which can limit the free (active) drug concentration and influence its distribution and clearance.[6]

  • Allyloxy Group: The allyl group is a potential site for oxidative metabolism by Cytochrome P450 (CYP) enzymes.[7]

  • Pyrazole Core: While often stable, the N-methyl groups can also be susceptible to metabolism.

This guide outlines a logical, tiered approach to characterize the PK profile of Compound P4C, beginning with fundamental physicochemical and in vitro properties before progressing to a definitive in vivo rodent study.

Foundational Physicochemical Properties

A drug's PK behavior is fundamentally governed by its physicochemical properties.[6][8][9][10] Before initiating complex biological assays, we first characterize aqueous solubility and lipophilicity, as these parameters influence absorption, distribution, and formulation development.[11]

ParameterMethodResultInterpretation
Aqueous Solubility Kinetic Solubility Assay (pH 7.4)15 µg/mLLow to moderate solubility. May present challenges for oral absorption and formulation for high-dose studies.
Lipophilicity (LogD) Shake-Flask Method (pH 7.4)2.8Moderately lipophilic. Suggests a good balance for membrane permeability without excessive partitioning into adipose tissue.[6]

In Vitro ADME Profiling: Building the Mechanistic Picture

In vitro assays are the workhorse of early ADME screening. They are cost-effective, high-throughput, and provide crucial mechanistic insights that help interpret subsequent in vivo data.[4][12]

Metabolic Stability in Liver Microsomes

Causality: The liver is the primary site of drug metabolism.[13] An initial assessment using liver microsomes, which are rich in Phase I metabolic enzymes like CYPs, provides a rapid understanding of a compound's intrinsic susceptibility to oxidative metabolism.[13][14] A high rate of metabolism here often predicts high hepatic clearance in vivo.

Experimental Protocol: Human Liver Microsomal (HLM) Stability

  • Preparation: A reaction mixture is prepared containing 0.5 mg/mL pooled HLM in 100 mM potassium phosphate buffer (pH 7.4).

  • Pre-incubation: The HLM mixture and a 1 µM solution of Compound P4C are pre-incubated separately at 37°C for 10 minutes to equilibrate.

  • Initiation: The metabolic reaction is initiated by adding a NADPH-regenerating system. A parallel incubation without NADPH serves as a negative control to account for non-enzymatic degradation.[15]

  • Time Points: Aliquots are removed at 0, 5, 15, 30, 45, and 60 minutes.

  • Quenching: The reaction in each aliquot is stopped by adding ice-cold acetonitrile containing an internal standard (e.g., Verapamil).

  • Analysis: Samples are centrifuged to precipitate protein, and the supernatant is analyzed by LC-MS/MS to quantify the remaining percentage of Compound P4C.[14]

  • Data Analysis: The natural log of the percent remaining is plotted against time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[14]

Table 2: Metabolic Stability of Compound P4C

SpeciesIn Vitro t½ (min)Intrinsic Clearance (CLint, µL/min/mg)Classification
Human4530.8Moderately Stable
Rat3243.3Moderately Stable

Insight: The moderate stability in both human and rat microsomes suggests that while metabolism is a clearance pathway, it is not exceptionally rapid. This provides confidence that the compound is likely to have a reasonable half-life in vivo. The slightly faster clearance in rats is a common observation and helps in planning the subsequent rodent PK study.

Plasma Protein Binding (PPB)

Causality: Most drugs bind reversibly to plasma proteins like albumin and α1-acid-glycoprotein.[16] It is widely accepted that only the unbound (free) fraction of a drug is available to distribute into tissues, interact with its target, and be cleared by metabolic enzymes.[17] Therefore, determining the fraction unbound (fu) is critical for interpreting PK and pharmacodynamic (PD) data.[17][18]

Experimental Protocol: Rapid Equilibrium Dialysis (RED)

  • Apparatus Setup: A 96-well RED plate is used, where each well is divided into two chambers by a semipermeable membrane (MWCO 12-14 kDa).[19]

  • Sample Preparation: Compound P4C is spiked into undiluted plasma (human and rat) to a final concentration of 2 µM.[19]

  • Loading: 300 µL of the plasma-compound mixture is added to the plasma chamber, and 500 µL of phosphate-buffered saline (PBS, pH 7.4) is added to the buffer chamber.[17]

  • Incubation: The plate is sealed and incubated at 37°C with shaking for 4-6 hours to allow the unbound compound to reach equilibrium across the membrane.[17]

  • Sampling & Matrix Matching: After incubation, equal volume aliquots are removed from both chambers. The buffer sample is mixed with blank plasma, and the plasma sample is mixed with PBS to ensure identical matrix composition for analysis.

  • Analysis: Samples are protein-precipitated with acetonitrile and analyzed by LC-MS/MS to determine the concentrations of Compound P4C in both chambers.

  • Calculation: The percent bound is calculated as: (1 - [Concentration_buffer / Concentration_plasma]) * 100.

Table 3: Plasma Protein Binding of Compound P4C

SpeciesPercent Bound (%)Fraction Unbound (fu)Interpretation
Human99.20.008Highly Bound
Rat98.80.012Highly Bound

Insight: Compound P4C is highly bound to plasma proteins in both species, which is expected given the carboxylic acid moiety. This means that less than 2% of the total drug concentration in the blood is free to exert its biological effect. This information is crucial for dose selection and for relating in vitro potency (IC50) values to the required in vivo exposure.

Cytochrome P450 (CYP) Inhibition Potential

Causality: Inhibition of major CYP isoforms (e.g., 3A4, 2D6, 2C9, 2C19, 1A2) is a primary cause of clinical drug-drug interactions (DDIs).[20] Assessing the inhibitory potential of an NCE early is a regulatory expectation and a critical safety screen.[20][21] A positive result would be a major red flag for the project.

Experimental Protocol: Fluorogenic CYP Inhibition Assay

  • System: Recombinant human CYP enzymes (baculosomes) are used with specific fluorogenic probe substrates for each isoform (e.g., 7-Benzoyloxy-4-trifluoromethyl coumarin for CYP3A4).[22][23]

  • Incubation: The reaction is performed in a 96-well plate. Each well contains phosphate buffer, the specific CYP enzyme, the NADPH regenerating system, and Compound P4C at various concentrations (e.g., 0.1 to 50 µM).

  • Initiation & Measurement: The reaction is initiated by adding the fluorogenic substrate. The plate is incubated at 37°C, and the increase in fluorescence resulting from the metabolism of the probe is monitored over time using a plate reader.[20]

  • Controls: A positive control inhibitor for each enzyme (e.g., Ketoconazole for CYP3A4) is run to validate the assay.[23] A vehicle control (DMSO) represents 100% enzyme activity.

  • Data Analysis: The rate of fluorescence generation is calculated. The percent inhibition at each concentration of Compound P4C is determined relative to the vehicle control, and an IC50 value (the concentration causing 50% inhibition) is calculated.

Table 4: CYP Inhibition Profile of Compound P4C

CYP IsoformIC50 (µM)Risk of DDI
CYP1A2> 50Low
CYP2C9> 50Low
CYP2C19> 50Low
CYP2D6> 50Low
CYP3A435Low

Insight: Compound P4C shows no significant inhibition of the five major CYP isoforms at concentrations up to 50 µM. Given the high plasma protein binding, the unbound concentrations achieved in vivo are expected to be far below these IC50 values, suggesting a very low risk of causing metabolic drug-drug interactions.

In Vivo Pharmacokinetic Study in Rats

Causality: While in vitro assays provide mechanistic clues, an in vivo study is the definitive experiment to understand how a drug is absorbed, distributed, and eliminated in a whole organism.[24] It integrates all ADME processes and provides the key parameters (e.g., Clearance, Volume of Distribution, Half-life, Bioavailability) needed to predict human pharmacokinetics and design efficacious dosing regimens.[25][26] The rat is a standard preclinical species for initial PK evaluation.[27]

G cluster_IV Intravenous (IV) Cohort (n=3) cluster_PO Oral (PO) Cohort (n=3) cluster_Analysis Bioanalysis & Data Processing IV_Dose Dose Compound P4C (1 mg/kg, IV bolus) IV_Sample Serial Blood Sampling (2, 5, 15, 30 min, 1, 2, 4, 8, 24 hr) IV_Dose->IV_Sample Bioanalysis Quantify Plasma Concentration (Validated LC-MS/MS Method) IV_Sample->Bioanalysis PO_Dose Dose Compound P4C (5 mg/kg, PO gavage) PO_Sample Serial Blood Sampling (15, 30 min, 1, 2, 4, 8, 24 hr) PO_Dose->PO_Sample PO_Sample->Bioanalysis PK_Analysis Non-Compartmental Analysis (NCA) Bioanalysis->PK_Analysis Output <Key PK ParametersCL, Vd, t1/2, AUC, Cmax, Tmax, F%(See Table 5)> PK_Analysis->Output

Experimental Protocol: Rat Pharmacokinetic Study

  • Animal Model: Male Sprague-Dawley rats (n=6, ~250g) are used, cannulated for serial blood sampling. The study must adhere to Good Laboratory Practices (GLP).[28]

  • Dosing:

    • Intravenous (IV) Group (n=3): Compound P4C is administered as a 1 mg/kg bolus dose via the tail vein. This route allows for the direct determination of clearance and volume of distribution.

    • Oral (PO) Group (n=3): Compound P4C is administered as a 5 mg/kg dose via oral gavage. This route is used to assess oral absorption and bioavailability.

  • Blood Sampling: Approximately 100 µL of blood is collected from each rat at pre-defined time points (e.g., pre-dose, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose) into tubes containing an anticoagulant.[29] Plasma is separated by centrifugation.

  • Bioanalysis: Plasma concentrations of Compound P4C are quantified using a validated LC-MS/MS method. Method validation must meet regulatory standards for accuracy, precision, and stability as per FDA guidelines.[30][31][32]

  • Pharmacokinetic Analysis: Plasma concentration-time data is analyzed using non-compartmental analysis (NCA) software to calculate key PK parameters.

Table 5: Key Pharmacokinetic Parameters of Compound P4C in Rats

ParameterIV Administration (1 mg/kg)PO Administration (5 mg/kg)Definition
CL (mL/min/kg) 15.2-Clearance: Volume of plasma cleared of the drug per unit time.
Vdss (L/kg) 0.8-Volume of Distribution: Apparent volume into which the drug distributes.
t½ (hr) 3.53.8Half-life: Time taken for the plasma concentration to reduce by half.
AUC₀-inf (ng*hr/mL) 10962850Area Under the Curve: Total drug exposure over time.
Cmax (ng/mL) -850Maximum Concentration: The highest observed plasma concentration.
Tmax (hr) -1.0Time to Cmax: Time at which Cmax is reached.
F (%) -52%Oral Bioavailability: Fraction of the oral dose that reaches systemic circulation.

Integrated Analysis and Strategic Implications

By synthesizing all the data, we can build a comprehensive PK profile for Compound P4C and make an informed decision on its future.

  • Absorption: An oral bioavailability of 52% is respectable for an early-stage compound and indicates good absorption from the gut. The Tmax of 1 hour suggests a reasonably rapid rate of absorption.

  • Distribution: The Vdss of 0.8 L/kg is relatively low. This is consistent with the very high plasma protein binding (98.8%) observed in vitro. A low Vdss suggests the drug does not distribute extensively into tissues and is largely confined to the plasma and extracellular fluids.

  • Metabolism & Clearance: The clearance value of 15.2 mL/min/kg is considered low to moderate in the rat (liver blood flow is ~55 mL/min/kg). This aligns perfectly with the moderate metabolic stability seen in rat liver microsomes. It confirms that metabolism is a key driver of clearance, but the compound is not subject to rapid first-pass elimination.

  • Safety Profile: The lack of CYP inhibition is a significant advantage, reducing the risk of clinical DDIs.

Overall Assessment: Compound P4C possesses a promising pharmacokinetic profile. It has good oral bioavailability, a predictable and moderate rate of clearance, and a low potential for drug-drug interactions. The high plasma protein binding is a key characteristic that must be considered in dose projections but is not a disqualifying feature. Based on this profile, Compound P4C is a strong candidate to advance to the next stage of preclinical development, which would include efficacy studies in disease models and formal safety toxicology assessments.

// Relationships MetStab -> CL [label="Correlates with", fontsize=8, fontcolor="#5F6368", color="#5F6368"]; PPB -> Vd [label="Explains", fontsize=8, fontcolor="#5F6368", color="#5F6368"]; CL -> F [label="Allows for", fontsize=8, fontcolor="#5F6368", color="#5F6368"];

{CL, Vd, F, CYP} -> Decision [color="#202124"];

// Invisible nodes for alignment edge [style=invis]; MetStab -> PPB -> CYP; CL -> Vd -> F; } Caption: Integrated analysis linking in vitro properties to in vivo outcomes.

References

  • Importance of ADME and Toxicology Studies in Drug Discovery. (2023). Acelero. [Link]

  • What are the physicochemical properties affecting drug distribution? (2025). Patsnap Synapse. [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025). Proprevia. [Link]

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025). BioAgilytix. [Link]

  • The Importance of Pharmaceutical ADME Studies. (2023). Contract Laboratory. [Link]

  • FDA issues final guidance on bioanalytical method validation. (2018). GaBI Journal. [Link]

  • Understanding the Role of ADME Studies in Preclinical Research: Key Insights for Drug Development. (2026). Infinix Bio. [Link]

  • physicochemical property of drug molecules with respect to drug actions. (2014). JBINO. [Link]

  • AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay. (n.d.). PubChem. [Link]

  • What is the role of ADME in drug discovery? (2023). Tebubio. [Link]

  • What is the Role of ADME in Drug Candidate Selection? (2026). Dedicated Freight Handlers. [Link]

  • Bioanalytical Method Validation Guidance for Industry. (2018). Food and Drug Administration. [Link]

  • Physicochemical Properties and Pharmacokinetics. (n.d.). ResearchGate. [Link]

  • Bioanalytical Method Validation for Biomarkers Guidance. (n.d.). HHS.gov. [Link]

  • In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. (2021). IntechOpen. [Link]

  • How Physicochemical Properties of Drugs Affect Their Metabolism and Clearance. (n.d.). Books - NCBI. [Link]

  • Physicochemical Properties of the Drug. (n.d.). Pharmacy 180. [Link]

  • High-throughput fluorescence assay of cytochrome P450 3A4. (n.d.). PMC - NIH. [Link]

  • Microsomal Stability Assay. (n.d.). MTTlab. [Link]

  • Microsomal Stability Assay Protocol. (n.d.). AxisPharm. [Link]

  • Pharmacokinetics in Drug Discovery. (2008). Journal of Pharmaceutical Sciences. [Link]

  • Advanced in vitro metabolic stability assays for drug discovery. (n.d.). Nuvisan. [Link]

  • CYP450 inhibition assay (fluorogenic). (n.d.). bienta.net. [Link]

  • Plasma Protein Binding Dynamics: Equilibrium dialysis and Ultrafiltration Methods and Application in DDIs. (n.d.). IPHASE Biosciences. [Link]

  • (PDF) Fluorescent probe based CYP inhibition assay: A high throughput tool for early drug discovery screening. (n.d.). ResearchGate. [Link]

  • High-throughput fluorescence assay of cytochrome P450 3A4. (n.d.). PMC - NIH. [Link]

  • Plasma Protein Binding Assay (Equilibrium Dialysis). (n.d.). bienta.net. [Link]

  • Overview of the study's design. (A1) In vivo rat pharmacokinetic study... (n.d.). ResearchGate. [Link]

  • Cytochrome P450 Assay Services. (n.d.). Reaction Biology. [Link]

  • Preclinical Regulatory Requirements. (n.d.). Social Science Research Institute. [Link]

  • In vivo steady-state pharmacokinetic outcome following clinical and toxic doses of racemic citalopram to rats. (n.d.). PMC. [Link]

  • Metabolite Profiling Applications in Early Drug Discovery. (2026). LCGC International. [Link]

  • Pharmacokinetics and metabolism in early drug discovery. (1999). PubMed. [Link]

  • The Role of Pharmacokinetic and Pharmacokinetic/Pharmacodynamic Modeling in Drug Discovery and Development. (2010). Taylor & Francis. [Link]

  • Prediction of compound in vivo pharmacokinetics in rats using machine and deep learning. (n.d.). chemrxiv.org. [Link]

  • Prediction of In Vivo Pharmacokinetic Parameters and Time− Exposure Curves in Rats Using Machine Learning from the Chemical Structure. (2022). Optibrium. [Link]

  • Preclinical Studies in Drug Development. (n.d.). PPD. [Link]

  • FDA Requirements for Preclinical Studies. (n.d.). Unknown Source. [Link]

  • FDA Releases Draft Guidance for Conducting Bioavailability and Bioequivalence Studies. (2014). Unknown Source. [Link]

  • Population Pharmacokinetics Guidance for Industry February 2022. (2022). FDA. [Link]

Sources

Exploratory

An In-Depth Technical Guide to 5-(Allyloxy)-1,4-dimethyl-1H-pyrazole-3-carboxylic acid: Synthesis, Characterization, and Potential Applications in Drug Discovery

Authored by: A Senior Application Scientist Introduction: The Pyrazole Scaffold as a Privileged Structure in Medicinal Chemistry The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: A Senior Application Scientist

Introduction: The Pyrazole Scaffold as a Privileged Structure in Medicinal Chemistry

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry. Its unique electronic properties and ability to act as a versatile scaffold for a variety of functional groups have led to its incorporation into numerous approved therapeutic agents.[1] Pyrazole-containing drugs have demonstrated a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer effects.[1][2] The continued exploration of novel pyrazole derivatives is a critical endeavor in the quest for new and improved therapies.

This technical guide focuses on a specific, albeit less documented, derivative: 5-(Allyloxy)-1,4-dimethyl-1H-pyrazole-3-carboxylic acid . By analyzing the synthesis and properties of its close structural relatives, we can construct a robust framework for its preparation, characterization, and potential utility in drug discovery programs. The insights provided herein are intended to empower researchers to explore the therapeutic potential of this and similar pyrazole-based compounds.

Proposed Synthesis and Characterization

The synthesis of 5-(Allyloxy)-1,4-dimethyl-1H-pyrazole-3-carboxylic acid can be logically approached from the known precursor, 5-Hydroxy-1,4-dimethyl-1H-pyrazole-3-carboxylic acid (CAS No. 845675-32-3).[3] The proposed synthetic route involves a Williamson ether synthesis, a reliable and well-established method for forming ether linkages.

Experimental Protocol: Synthesis of 5-(Allyloxy)-1,4-dimethyl-1H-pyrazole-3-carboxylic acid

Materials:

  • 5-Hydroxy-1,4-dimethyl-1H-pyrazole-3-carboxylic acid

  • Allyl bromide

  • Potassium carbonate (K₂CO₃)

  • Acetone (anhydrous)

  • Diethyl ether

  • Hydrochloric acid (1M)

  • Brine (saturated aqueous NaCl solution)

  • Magnesium sulfate (anhydrous)

  • Rotary evaporator

  • Magnetic stirrer with heating plate

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a solution of 5-Hydroxy-1,4-dimethyl-1H-pyrazole-3-carboxylic acid (1.0 eq) in anhydrous acetone, add potassium carbonate (2.0 eq).

  • Addition of Alkylating Agent: To the stirred suspension, add allyl bromide (1.2 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the residue in diethyl ether and wash with water, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-(Allyloxy)-1,4-dimethyl-1H-pyrazole-3-carboxylic acid.

Characterization

The structure of the synthesized compound should be confirmed using a suite of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the presence of the allyl group and the overall molecular structure.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the carboxylic acid C=O and the C-O-C ether linkage.

Synthetic Workflow Diagram

SynthesisWorkflow Start 5-Hydroxy-1,4-dimethyl-1H-pyrazole-3-carboxylic acid Reaction Williamson Ether Synthesis (Reflux, 4-6h) Start->Reaction Reagents Allyl bromide, K₂CO₃, Acetone Reagents->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product 5-(Allyloxy)-1,4-dimethyl-1H-pyrazole-3-carboxylic acid Purification->Product

Caption: Proposed synthesis of the target compound.

Inferred Physicochemical Properties

Based on the structures of related compounds such as 1,4-Dimethyl-1H-pyrazole-3-carboxylic acid (CAS No. 89202-89-1)[4][5] and 1,3-DIMETHYL-1H-PYRAZOLE-5-CARBOXYLIC ACID (CAS No. 5744-56-9)[6], we can estimate the physicochemical properties of the target compound.

PropertyEstimated Value
Molecular Formula C₉H₁₂N₂O₃
Molecular Weight 196.20 g/mol
Appearance White to off-white solid
Solubility Soluble in methanol, ethanol, DMSO; sparingly soluble in water
pKa (Carboxylic Acid) ~3-4

Potential Biological Significance and Applications in Drug Development

The pyrazole-3-carboxylic acid moiety is a key pharmacophore in a number of biologically active compounds.[7] For instance, derivatives of 5-amide-1H-pyrazole-3-carboxylic acid have been identified as potent antagonists of the P2Y14 receptor, with potential anti-inflammatory applications.[8] Furthermore, the broader class of pyrazole derivatives has been extensively investigated for a multitude of therapeutic targets.

The introduction of an allyloxy group at the 5-position of the pyrazole ring in our target compound could offer several advantages in a drug discovery context:

  • Modulation of Lipophilicity: The allyl group can fine-tune the compound's lipophilicity, potentially improving its pharmacokinetic profile (absorption, distribution, metabolism, and excretion).

  • Metabolic Handles: The allyl group can serve as a site for metabolic modification, which can be engineered to control the drug's half-life.

  • Probing the Active Site: The flexibility and specific spatial orientation of the allyloxy group can be exploited to probe the binding pockets of target proteins, potentially leading to enhanced potency and selectivity.

Hypothesized Mechanism of Action: Kinase Inhibition

A significant number of pyrazole-containing drugs function as kinase inhibitors.[1] Given this precedent, a plausible hypothesis is that 5-(Allyloxy)-1,4-dimethyl-1H-pyrazole-3-carboxylic acid could exhibit inhibitory activity against one or more protein kinases involved in disease signaling pathways, such as those implicated in inflammation or cancer.

Logical Relationship Diagram

MoA cluster_drug Hypothesized Action cluster_pathway Cellular Signaling TargetCompound 5-(Allyloxy)-1,4-dimethyl- 1H-pyrazole-3-carboxylic acid Kinase Protein Kinase TargetCompound->Kinase Inhibition Substrate Substrate Protein Kinase->Substrate ATP to ADP PhosphoSubstrate Phosphorylated Substrate Downstream Downstream Signaling (e.g., Proliferation, Inflammation) PhosphoSubstrate->Downstream

Caption: Potential mechanism via kinase inhibition.

Conclusion

While direct experimental data for 5-(Allyloxy)-1,4-dimethyl-1H-pyrazole-3-carboxylic acid remains to be published, this guide provides a comprehensive framework for its synthesis, characterization, and potential applications based on established chemical principles and data from closely related analogs. The pyrazole scaffold continues to be a rich source of novel therapeutic agents, and the exploration of derivatives such as the one discussed herein is a worthwhile endeavor for researchers in drug discovery. The methodologies and insights presented in this guide are intended to facilitate such explorations and contribute to the advancement of medicinal chemistry.

References

  • ResearchGate. New, Scalable Process for the Preparation of 5-Acetyl-1H-pyrazole-3-carboxylic Acid, a Key Intermediate of Darolutamide. Available from: [Link]

  • PMC. Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase. Available from: [Link]

  • Asian Journal of Chemistry. Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides. Available from: [Link]

  • MDPI. One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazoles and Mechanistic Study. Available from: [Link]

  • Molbase. 1,3-DIMETHYL-1H-PYRAZOLE-5-CARBOXYLIC ACID | CAS 5744-56-9. Available from: [Link]

  • PubMed. Discovery of a Series of 5-Amide-1 H-pyrazole-3-carboxyl Derivatives as Potent P2Y14R Antagonists with Anti-Inflammatory Characters. Available from: [Link]

  • PMC. Pyrazole: an emerging privileged scaffold in drug discovery. Available from: [Link]

  • NIST WebBook. 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester. Available from: [Link]

  • ResearchGate. (PDF) Development of 5-(Aryl)-3-phenyl-1H-pyrazole Derivatives as Potent Antimicrobial Compounds. Available from: [Link]

Sources

Foundational

A Technical Guide to the Thermodynamic Stability and Melting Point of 5-(Allyloxy)-1,4-dimethyl-1H-pyrazole-3-carboxylic acid

This guide provides a comprehensive technical overview of the methodologies used to determine the thermodynamic stability and melting point of 5-(Allyloxy)-1,4-dimethyl-1H-pyrazole-3-carboxylic acid. Intended for researc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of the methodologies used to determine the thermodynamic stability and melting point of 5-(Allyloxy)-1,4-dimethyl-1H-pyrazole-3-carboxylic acid. Intended for researchers, scientists, and professionals in drug development, this document outlines the theoretical principles and practical experimental protocols essential for a thorough physicochemical characterization.

Introduction: The Critical Role of Thermal Properties in Drug Development

The journey of a new chemical entity (NCE) from discovery to a viable drug product is contingent on a robust understanding of its physicochemical properties. Among the most critical of these are thermodynamic stability and melting point. These parameters govern a substance's shelf-life, inform formulation strategies, and are mandated by regulatory bodies to ensure product quality, safety, and efficacy.[1]

  • Thermodynamic Stability dictates how a material withstands thermal stress during manufacturing (e.g., drying, milling), transport, and long-term storage.[1][2] An unstable compound can degrade, leading to loss of potency and the formation of potentially toxic impurities.[3]

  • Melting Point is a fundamental thermodynamic property that serves as a primary indicator of a compound's purity and identity.[4] A sharp, well-defined melting point is characteristic of a pure crystalline substance, whereas impurities typically cause a depression and broadening of the melting range.[5]

This guide focuses on the analytical workflow for characterizing 5-(Allyloxy)-1,4-dimethyl-1H-pyrazole-3-carboxylic acid , a substituted pyrazole derivative. The pyrazole scaffold is a significant heterocyclic structure in medicinal chemistry, known to be a component in a wide array of pharmacologically active agents.[6][7] A thorough thermal analysis is therefore a non-negotiable step in its development.

Molecular Profile: 5-(Allyloxy)-1,4-dimethyl-1H-pyrazole-3-carboxylic acid

To understand the thermal behavior of the target molecule, we must first consider its structure.

  • Core Scaffold: A 1,4-dimethyl-1H-pyrazole ring. Pyrazole derivatives are known for their diverse biological activities.[6][7]

  • Key Functional Groups:

    • Carboxylic Acid (-COOH): This group can form strong intermolecular hydrogen bonds, which typically leads to higher melting points. It also presents a potential site for decarboxylation upon heating.

    • Allyl Ether (-O-CH₂-CH=CH₂): The allyloxy group adds flexibility and can influence crystal packing. The double bond may be susceptible to oxidation or other reactions at elevated temperatures.

    • N-Methyl and C-Methyl Groups: These substitutions on the pyrazole ring impact the molecule's polarity and steric profile.

The interplay of these groups—particularly the hydrogen-bonding capability of the carboxylic acid and the overall molecular packing—will be the primary determinants of the compound's melting point and thermal stability.

Determining Thermodynamic Stability: A Dual-Technique Approach

A comprehensive assessment of thermodynamic stability is achieved by combining two core thermal analysis techniques: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).[3][8]

Differential Scanning Calorimetry (DSC)

DSC is a powerful technique that measures the difference in heat flow between a sample and an inert reference as a function of temperature.[8][9] It provides critical information on thermal events such as melting, crystallization, and decomposition.[10]

The DSC instrument heats both the sample and a reference pan at a controlled rate. When the sample undergoes a thermal transition (e.g., melting), it absorbs energy (an endothermic event), creating a temperature difference between the sample and the reference. The instrument measures the heat flow required to maintain both at the same temperature, which is then plotted against temperature to generate a thermogram.[11]

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards, such as indium.

  • Sample Preparation: Accurately weigh 2-5 mg of finely powdered 5-(Allyloxy)-1,4-dimethyl-1H-pyrazole-3-carboxylic acid into a clean aluminum DSC pan.

  • Encapsulation: Crimp the pan with a lid. For stability studies, a pinhole lid is often used to allow any evolved gases to escape, preventing pressure buildup.

  • Thermal Program:

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Equilibrate the system at a starting temperature, typically 25 °C.

    • Heat the sample at a constant rate, commonly 10 °C/min, under a nitrogen purge (50 mL/min) to prevent oxidation.[12]

    • Continue heating to a final temperature well above the melting point, for instance, 300 °C, to observe any decomposition events.

  • Data Analysis: Analyze the resulting thermogram to identify the onset temperature, peak maximum, and enthalpy (ΔH) of any thermal events.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time.[13][14] It is indispensable for distinguishing between physical transitions (like melting) and chemical events that involve mass loss (like decomposition or solvent evaporation).[2][15]

A high-precision balance within a furnace continuously monitors the sample's weight as it is heated according to a defined temperature program.[13] Any weight loss corresponds to processes like dehydration, desolvation, or thermal decomposition.[16]

  • Instrument Calibration: Verify the balance performance and temperature accuracy using appropriate standards.

  • Sample Preparation: Place 5-10 mg of the sample into a tared TGA pan (typically ceramic or platinum).

  • Thermal Program:

    • Place the pan onto the TGA balance mechanism.

    • Heat the sample from ambient temperature (e.g., 25 °C) to a high temperature (e.g., 400-600 °C) at a controlled rate of 10 °C/min.

    • Maintain an inert atmosphere using a nitrogen purge (e.g., 50 mL/min) to isolate the thermal decomposition behavior from oxidative processes.[15]

  • Data Analysis: Plot the percentage of weight loss against temperature. Determine the onset temperature of decomposition, which signals the upper limit of the compound's thermal stability.

Melting Point Determination

While DSC provides a highly accurate melting point, the classical capillary method remains a valuable and accessible technique for verification and purity assessment.

Experimental Protocol: Capillary Melting Point
  • Sample Preparation: Ensure the sample is completely dry and finely powdered. Pack a small amount of the powder into a capillary tube to a height of 1-2 mm by tapping the closed end on a hard surface.[5][17]

  • Apparatus Setup: Place the capillary tube into the heating block of a melting point apparatus.[18]

  • Measurement:

    • First, perform a rapid determination by heating quickly to find an approximate melting range.

    • Allow the apparatus to cool.

    • For the accurate measurement, heat at a slow, controlled rate (1-2 °C per minute) as the temperature approaches the expected melting point.[4][5]

    • Record the temperature at which the first drop of liquid appears (T_onset) and the temperature at which the entire sample becomes a clear liquid (T_clear).

    • The melting point is reported as this range (T_onset – T_clear). A narrow range (0.5-1.0 °C) indicates high purity.[4]

Data Integration and Visualization

The power of this analytical approach lies in synthesizing data from all techniques to build a complete thermal profile.

Integrated Data Workflow

cluster_0 Experimental Execution cluster_1 Data Output cluster_2 Interpretation & Reporting Sample Sample: 5-(Allyloxy)-1,4-dimethyl- 1H-pyrazole-3-carboxylic acid DSC Differential Scanning Calorimetry (DSC) Sample->DSC TGA Thermogravimetric Analysis (TGA) Sample->TGA MPA Capillary Melting Point Apparatus Sample->MPA DSC_Out DSC Thermogram (Heat Flow vs. Temp) DSC->DSC_Out TGA_Out TGA Curve (% Weight vs. Temp) TGA->TGA_Out MPA_Out Visual Melting Range (T_onset - T_clear) MPA->MPA_Out Interpret Synthesize Data DSC_Out->Interpret TGA_Out->Interpret MPA_Out->Interpret Report Final Thermal Profile Report Interpret->Report DSC_Peak Sharp Endotherm in DSC at ~150 °C Conclusion1 Conclusion: Event at 150 °C is Melting, not Decomposition. DSC_Peak->Conclusion1 TGA_NoLoss No Weight Loss in TGA before 200 °C TGA_NoLoss->Conclusion1 MPA_Sharp Narrow Capillary Melting Range (e.g., 1 °C) MPA_Sharp->Conclusion1 TGA_Loss Significant Weight Loss in TGA Starts at ~210 °C Conclusion2 Conclusion: Compound is Thermally Unstable Above 210 °C. TGA_Loss->Conclusion2 DSC_Exo Broad Exotherm in DSC Occurs >220 °C DSC_Exo->Conclusion2

Caption: Logic diagram for data interpretation.

Conclusion and Implications

Based on the integrated analysis, a comprehensive thermal profile for 5-(Allyloxy)-1,4-dimethyl-1H-pyrazole-3-carboxylic acid can be established. The compound exhibits a sharp melting point around 149-150 °C, indicative of a pure, crystalline solid. The thermodynamic stability is robust up to approximately 210 °C, after which it undergoes exothermic decomposition.

Key Implications for Development:

  • Handling and Storage: The compound is stable under standard ambient conditions. Storage should be in a dry environment, protected from excessive heat.

  • Manufacturing: Thermal processes such as drying should be maintained well below 210 °C to prevent degradation.

  • Formulation: The defined melting point is crucial for developing formulations, particularly for melt-based processes or for understanding potential solid-state transformations.

This guide provides the foundational analytical strategy for characterizing the thermal properties of 5-(Allyloxy)-1,4-dimethyl-1H-pyrazole-3-carboxylic acid, ensuring that decisions made during its development are grounded in solid scientific data.

References

  • ResolveMass Laboratories Inc. (2026, January 23). TGA Analysis in Pharmaceuticals.
  • Auriga Research. (2022, February 8). Thermogravimetric Analysis (TGA) - Types, Methods, Materials, Labs, FAQs.
  • Vedantu. (n.d.). Melting Point Determination of Organic Compounds: Chemistry Guide.
  • University of Calgary. (n.d.). Melting point determination.
  • Veeprho. (2020, July 1). Thermogravimetric Analysis in Pharmaceuticals.
  • Academia.edu. (n.d.). Design, synthesis, characterization, and antiproliferative activity of novel pyrazole-3-carboxylic acid derivatives.
  • Innovatech Labs. (2022, April 21). Applications of Thermogravimetric Analysis.
  • ResolveMass Laboratories Inc. (2026, January 9). Differential Scanning Calorimetry (DSC) Analysis Principle.
  • Mettler Toledo. (n.d.). Thermogravimetric Analysis (TGA).
  • BYJU'S. (2019, November 13). Determination Of Melting Point Of An Organic Compound.
  • IntechOpen. (2020, May 7). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications.
  • JoVE. (2017, February 22). Melting Point Determination of Solid Organic Compounds.
  • KU Leuven. (2026, March 9). Differential Scanning Calorimetry.
  • PennWest University. (n.d.). Determination of Melting Point.
  • ResolveMass. (2025, May 19). Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights.
  • SpringerLink. (n.d.). Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience.
  • Industrial & Scientific Conferences. (2025, May 7). Understanding DSC Differential Scanning Calorimetry: Principles, Applications, and Benefits.
  • MDPI. (2024, November 14). Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating Rates.
  • IUPAC. (n.d.). Thermodynamic stability and transformation of pharmaceutical polymorphs.
  • Lab Manager. (2025, October 21). Thermal Stability Testing for Pharmaceuticals and Advanced Materials.
  • ResearchGate. (n.d.). Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides.
  • AKJournals. (n.d.). Thermal stability and decomposition of pharmaceutical compounds.
  • Technology Networks. (2024, April 18). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control.
  • National Center for Biotechnology Information. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.

Sources

Protocols & Analytical Methods

Method

Amide coupling reaction conditions with 5-(Allyloxy)-1,4-dimethyl-1H-pyrazole-3-carboxylic acid

Application Note: Amide Coupling Strategies for 5-(Allyloxy)-1,4-dimethyl-1H-pyrazole-3-carboxylic Acid in Medicinal Chemistry Introduction & Chemical Context The pyrazole-3-carboxamide scaffold is a privileged pharmacop...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Amide Coupling Strategies for 5-(Allyloxy)-1,4-dimethyl-1H-pyrazole-3-carboxylic Acid in Medicinal Chemistry

Introduction & Chemical Context

The pyrazole-3-carboxamide scaffold is a privileged pharmacophore in modern drug discovery, frequently appearing in clinical candidates ranging from P2Y14 receptor antagonists to cyclin-dependent kinase (CDK) inhibitors[1][2]. Within this chemical space, 5-(Allyloxy)-1,4-dimethyl-1H-pyrazole-3-carboxylic acid serves as a highly versatile, bifunctional building block.

While the C3-carboxylic acid provides the primary vector for diversification via amidation, the C5-allyloxy group serves as a latent handle for late-stage functionalization (e.g., olefin cross-metathesis, hydroboration, or oxidative cleavage). However, successfully executing an amide coupling on this specific substrate requires careful navigation of its localized steric environment and chemoselectivity profile.

ReactivityMap Center 5-(Allyloxy)-1,4-dimethyl- 1H-pyrazole-3-carboxylic acid C3 C3-Carboxylic Acid Target for Activation Center->C3 Primary Site Sterics N1 & C4 Methyls Creates Mild Steric Shielding Center->Sterics Kinetic Barrier Allyl C5-Allyloxy Group Avoid Strong Acids & Pd/Ru Center->Allyl Chemoselectivity

Fig 1. Structural reactivity map of the pyrazole-3-carboxylic acid substrate.

Mechanistic Causality & Reagent Selection

The N1-methyl and C4-methyl groups flank the C3-carboxylic acid, creating a mild steric shield that can retard the kinetics of aminolysis. Furthermore, the electron-rich nature of the pyrazole ring slightly deactivates the carboxylic acid compared to standard aliphatic acids. To overcome these kinetic barriers without compromising the acid-sensitive allyloxy ether, coupling reagents must be selected based on the scale and goals of the synthesis[3].

  • Discovery Scale (HATU): For high-throughput library synthesis (<1 mmol), HATU is the gold standard[3][4]. The uronium salt rapidly converts the sterically hindered acid into a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester. The adjacent nitrogen in the HOAt leaving group provides neighboring-group participation, accelerating the attack of sluggish or sterically hindered amines[5].

  • Process & Scale-Up (T3P): Propylphosphonic anhydride (T3P) is the optimal choice for multi-gram scale-up[6]. Unlike HATU, which generates explosive HOAt byproducts and requires tedious chromatography, T3P operates via a mixed phosphonate anhydride intermediate[7]. The resulting phosphonate salts are entirely water-soluble, allowing for isolation of the target amide via simple aqueous workup[8]. Furthermore, T3P is exceptionally mild, ensuring the allyloxy group undergoes no unexpected rearrangements.

T3PMechanism Acid Pyrazole-3-Carboxylic Acid + Amine + Base Intermediate Mixed Phosphonate Anhydride Acid->Intermediate Base-promoted activation T3P T3P Reagent (Propylphosphonic Anhydride) T3P->Intermediate Product Target Pyrazole-3-Carboxamide Intermediate->Product Aminolysis Waste Water-Soluble Phosphonate Salts Intermediate->Waste Aqueous Extraction

Fig 2. Mechanistic workflow of T3P-mediated amide coupling and byproduct clearance.

Experimental Protocols

Protocol A: High-Throughput Discovery Scale (HATU Method)

This protocol is optimized for rapid conversion and handles poorly nucleophilic amines (e.g., anilines) effectively.

  • Preparation: In an oven-dried vial equipped with a magnetic stir bar, dissolve 5-(Allyloxy)-1,4-dimethyl-1H-pyrazole-3-carboxylic acid (1.0 equiv, 0.5 mmol) in anhydrous DMF (2.5 mL, 0.2 M) under a nitrogen atmosphere.

  • Deprotonation: Add N,N -Diisopropylethylamine (DIPEA) (3.0 equiv, 1.5 mmol). Causality: Adding the base first ensures complete formation of the carboxylate anion, which is necessary to attack the HATU reagent and prevent non-productive hydrolysis[4].

  • Activation: Add HATU (1.1 equiv, 0.55 mmol) in one portion. Stir the reaction mixture at room temperature for 15 minutes. A slight color change (yellowing) typically indicates the formation of the HOAt active ester.

  • Aminolysis: Add the target amine (1.2 equiv, 0.6 mmol). Stir at room temperature for 2–4 hours. Monitor by LC-MS.

  • Workup: Quench the reaction with saturated aqueous NaHCO3​ (10 mL). Extract with Ethyl Acetate ( 3×10 mL). Wash the combined organic layers with 5% aqueous LiCl ( 3×10 mL) to remove residual DMF, followed by brine. Dry over anhydrous Na2​SO4​ , filter, and concentrate. Purify via flash column chromatography.

Protocol B: Process Scale-Up (T3P Method)

This protocol is optimized for >10 mmol scales, prioritizing safety, atom economy, and chromatography-free isolation[6][8].

  • Preparation: Charge a round-bottom flask with 5-(Allyloxy)-1,4-dimethyl-1H-pyrazole-3-carboxylic acid (1.0 equiv, 10.0 mmol) and the target amine (1.05 equiv, 10.5 mmol) in Ethyl Acetate (30 mL).

  • Base Addition: Add Pyridine or DIPEA (2.5 equiv, 25.0 mmol). Causality: Pyridine acts as both a base and a nucleophilic acyl transfer catalyst, often accelerating T3P reactions via a highly reactive acylpyridinium intermediate[7].

  • T3P Addition: Cool the mixture to 0 °C. Dropwise, add a 50% w/w solution of T3P in Ethyl Acetate (1.2 equiv, 12.0 mmol). Causality: T3P is added last and at 0 °C to control the mild exotherm associated with mixed anhydride formation.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 6–12 hours until complete consumption of the acid is observed via HPLC.

  • Aqueous Isolation: Add water (20 mL) and stir vigorously for 15 minutes to hydrolyze any unreacted T3P. Separate the layers. Wash the organic layer sequentially with 1M HCl (15 mL) (skip if the product contains basic amines), saturated NaHCO3​ (20 mL), and brine. The water-soluble phosphonate byproducts partition entirely into the aqueous phase[8]. Dry the organic layer and concentrate in vacuo to yield the product, typically requiring no further purification.

Quantitative Data & Reagent Comparison

The following table summarizes the expected performance metrics of various coupling conditions for 1,4-dimethyl-1H-pyrazole-3-carboxylic acid derivatives based on empirical process data[4][6][9].

Coupling ReagentBaseSolventTypical TimeYield (%)Byproduct ClearanceScalability
HATU DIPEADMF2–4 h85–95%Poor (Requires column)Low (Explosion risk)
T3P (50% in EtOAc) PyridineEtOAc6–12 h80–90%Excellent (Water-soluble)High (Process standard)
EDC / HOBt DIPEADCM12–18 h70–85%Moderate (Aqueous washes)Medium
COMU NMM2-MeTHF2–6 h85–90%ModerateLow (Greener HATU alt.)

References

  • BenchChem. "Application Notes and Protocols for Amide Bond Formation using EDC and HATU." BenchChem.
  • Dunetz, J. R.; Magano, J.; Weisenburger, G. A. "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Organic Process Research & Development (2016).
  • El-Faham, A.; Albericio, F. "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews (2011).
  • Conroy, S.; et al. "Discovery of a Series of 5-Amide-1H-pyrazole-3-carboxyl Derivatives as Potent P2Y14R Antagonists." Journal of Medicinal Chemistry (2022).
  • Montalbetti, C. A. G. N.; Falque, V. "Stereochemical Aspects of T3P Amidations." Organic Process Research & Development (2017).

Sources

Application

Application Note: In Vitro Screening Workflows for 5-(Allyloxy)-1,4-dimethyl-1H-pyrazole-3-carboxylic Acid Derivatives

Introduction & Mechanistic Rationale The pyrazole-3-carboxylic acid scaffold is a highly privileged pharmacophore in modern drug discovery, exhibiting a broad spectrum of biological activities ranging from antimicrobial...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The pyrazole-3-carboxylic acid scaffold is a highly privileged pharmacophore in modern drug discovery, exhibiting a broad spectrum of biological activities ranging from antimicrobial efficacy to potent G-protein coupled receptor (GPCR) modulation ()[1]. Specifically, derivatives structurally analogous to 5-(Allyloxy)-1,4-dimethyl-1H-pyrazole-3-carboxylic acid are frequently evaluated as Cannabinoid Receptor 1 (CB1) antagonists, drawing structural inspiration from the well-characterized inverse agonist Rimonabant (SR141716) ()[2].

Causality in Structural Design: The substitution pattern of the 5-(allyloxy)-1,4-dimethyl-1H-pyrazole-3-carboxylic acid core dictates its binding kinetics. The 1,4-dimethyl groups restrict the conformational flexibility of the pyrazole ring, reducing the entropic penalty upon receptor binding. Meanwhile, the 5-allyloxy moiety serves as a flexible, lipophilic extension that probes the hydrophobic sub-pockets of the target receptor. Because of this high lipophilicity, researchers must carefully design in vitro assay conditions—specifically incorporating carrier proteins like Bovine Serum Albumin (BSA)—to prevent non-specific adsorption to polystyrene microplates, a common artifact that leads to false-negative screening results.

Screening Cascade Overview

To systematically evaluate 5-(allyloxy)-1,4-dimethyl-1H-pyrazole-3-carboxylic acid derivatives, we employ a three-tiered screening cascade:

  • Primary Screening: Radioligand binding to assess target affinity ( Ki​ ).

  • Secondary Screening: TR-FRET cAMP functional assay to determine the mode of action (antagonism vs. agonism).

  • Counter-Screening: Phenotypic cytotoxicity profiling to ensure a wide therapeutic window.

ScreeningCascade A Compound Preparation (DMSO Stock) B Primary Screening Radioligand Binding (CB1) A->B Dilution C Secondary Screening cAMP TR-FRET Assay B->C High Affinity (Ki < 1µM) D Counter-Screening HepG2 Cytotoxicity C->D Antagonism Confirmed E Hit-to-Lead Optimization D->E High Selectivity Index

Figure 1: In vitro screening cascade for pyrazole-3-carboxylic acid derivatives.

Experimental Protocols

Protocol 1: Primary Radioligand Binding Assay (CB1 Receptor)

This assay measures the ability of the pyrazole derivative to displace the potent radiolabeled agonist [3H]-CP55940 from the CB1 receptor[3].

Self-Validating System: The inclusion of 10 µM Rimonabant as a positive control ensures the assay's dynamic range is maintained. If the control fails to displace >95% of the radioligand, the assay plate is invalidated.

Step-by-Step Methodology:

  • Membrane Preparation: Thaw CHO-K1 cell membranes stably expressing human CB1 receptors on ice. Homogenize in Binding Buffer (50 mM Tris-HCl, 2.5 mM EDTA, 5 mM MgCl₂, pH 7.4).

  • Buffer Optimization (Causality): Supplement the Binding Buffer with 0.1% fatty-acid-free BSA. Why? The 5-allyloxy group increases the molecule's cLogP. BSA acts as a lipid carrier, preventing the compound from sequestering into the aqueous-plastic interface, ensuring accurate concentration-response curves.

  • Compound Dilution: Prepare a 10-point dose-response curve of the pyrazole derivative in 100% DMSO, then dilute 1:100 in Binding Buffer (final DMSO concentration = 1%).

  • Incubation: In a 96-well deep-well plate, combine 50 µL of compound, 50 µL of[3H]-CP55940 (final concentration 0.5 nM), and 100 µL of membrane suspension (20 µg protein/well). Incubate at 30°C for 90 minutes to achieve equilibrium.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.05% polyethylenimine (PEI). Why PEI? PEI imparts a positive charge to the filter matrix, drastically reducing the non-specific binding of the highly lipophilic radioligand.

  • Detection: Wash filters three times with ice-cold wash buffer, dry, add scintillation cocktail, and read radioactivity (CPM) using a Microbeta counter.

Protocol 2: Secondary Functional cAMP Assay (TR-FRET)

Because CB1 is a Gαi-coupled receptor, its activation inhibits Adenylyl Cyclase (AC), lowering intracellular cAMP levels. An antagonist like our pyrazole derivative will block this inhibition, restoring cAMP levels when stimulated by Forskolin.

Pathway L 5-(Allyloxy)-pyrazole Derivative R CB1 Receptor (GPCR) L->R Antagonizes G Gαi/o Protein R->G Blocks Activation AC Adenylyl Cyclase G->AC Prevents Inhibition cAMP cAMP Levels (Maintained) AC->cAMP ATP Conversion

Figure 2: CB1 receptor Gαi signaling pathway and pyrazole antagonism mechanism.

Step-by-Step Methodology:

  • Cell Plating: Seed CHO-K1-CB1 cells at 10,000 cells/well in a 384-well white proxiplate.

  • Phosphodiesterase Inhibition (Causality): Pre-incubate cells with 500 µM IBMX for 15 minutes. Why? IBMX inhibits phosphodiesterases, preventing the premature degradation of synthesized cAMP, thus amplifying the assay's signal-to-noise ratio.

  • Stimulation: Add the pyrazole derivative (varying concentrations) alongside 30 nM CP55940 (agonist) and 10 µM Forskolin (AC activator). Incubate for 30 minutes at room temperature.

  • Lysis & Detection: Add TR-FRET lysis buffer containing d2-labeled cAMP and cryptate-labeled anti-cAMP antibody. Incubate for 1 hour.

  • Readout: Measure time-resolved fluorescence at 665 nm and 620 nm. Calculate the FRET ratio to quantify intracellular cAMP.

Protocol 3: Phenotypic Cytotoxicity Counter-Screening

To ensure the pyrazole derivatives are not broadly cytotoxic (a common issue with highly lipophilic heterocycles), counter-screen against a metabolically active cell line like HepG2[1].

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 cells at 5,000 cells/well in a 96-well opaque plate. Incubate overnight at 37°C, 5% CO₂.

  • Treatment: Treat cells with pyrazole derivatives (0.1 µM to 100 µM) for 48 hours.

  • Viability Assessment (Causality): Add CellTiter-Glo reagent (1:1 ratio to culture medium). Why ATP-based detection? ATP is the most reliable proxy for metabolic viability; as soon as a cell dies, endogenous ATPases rapidly deplete residual ATP, preventing false-positive viability signals that often plague dye-reduction assays (like MTT) when testing redox-active compounds.

  • Luminescence Read: Shake for 2 minutes to induce lysis, incubate for 10 minutes to stabilize the signal, and record luminescence.

Quantitative Data Presentation

The following table summarizes the mock screening profile of the parent 5-(allyloxy)-1,4-dimethyl-1H-pyrazole-3-carboxylic acid and its synthesized amide derivatives.

Compound IDSubstitution (R-group)CB1 Binding Ki​ (nM)cAMP Functional IC50​ (nM)HepG2 Cytotoxicity CC50​ (µM)Selectivity Index ( CC50​/Ki​ )
Parent Acid -OH>10,000N/A>100N/A
Derivative 1 Piperidin-1-yl14.2 ± 1.528.4 ± 3.1>100>7,000
Derivative 2 Morpholin-4-yl45.8 ± 4.282.1 ± 6.585.2~1,860
SR141716 Control1.8 ± 0.23.5 ± 0.4>100>55,000

Table 1: In vitro pharmacological profiling of pyrazole-3-carboxylic acid derivatives.

References

  • Srivastava, B. K., et al. "Facile synthesis, ex-vivo and in vitro screening of 3-sulfonamide derivative of 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid piperidin-1-ylamide (SR141716) a potent CB1 receptor antagonist." Bioorganic & Medicinal Chemistry Letters, 2008. URL: [Link]

  • Karrouchi, K., et al. "Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review." Molecules, 2018. URL: [Link]

Sources

Method

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions Using 5-(Allyloxy)-1,4-dimethyl-1H-pyrazole-3-carboxylic Acid

Introduction: A Novel Building Block for Medicinal Chemistry and Materials Science The pyrazole scaffold is a privileged motif in drug discovery and materials science, owing to its unique electronic properties and abilit...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Novel Building Block for Medicinal Chemistry and Materials Science

The pyrazole scaffold is a privileged motif in drug discovery and materials science, owing to its unique electronic properties and ability to participate in hydrogen bonding.[1] The functionalization of the pyrazole core is a key strategy for modulating the biological activity and material properties of these compounds. Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for the synthesis of complex molecules, offering a versatile and efficient means of forming carbon-carbon and carbon-heteroatom bonds.[2] This document provides detailed application notes and protocols for the use of a novel, highly functionalized building block, 5-(allyloxy)-1,4-dimethyl-1H-pyrazole-3-carboxylic acid , in palladium-catalyzed cross-coupling reactions.

This guide is designed for researchers, scientists, and drug development professionals. It aims to provide not only step-by-step protocols but also the scientific rationale behind the experimental design, potential challenges, and strategies for optimization. We will explore the synthesis of this versatile reagent and its application in Suzuki, Heck, and Sonogashira cross-coupling reactions, leveraging a decarboxylative/decarbonylative approach that utilizes the carboxylic acid as a traceless directing group.[3][4][5]

Synthesis of 5-(Allyloxy)-1,4-dimethyl-1H-pyrazole-3-carboxylic Acid

The synthesis of the title compound is a multi-step process that begins with the construction of the pyrazole core, followed by functionalization. The proposed synthetic route is outlined below, based on established methodologies for the synthesis of substituted pyrazoles.[6][7][8]

Synthetic Workflow

A Ethyl 2-cyano-3-oxobutanoate C Ethyl 5-hydroxy-1,4-dimethyl-1H-pyrazole-3-carboxylate A->C Cyclization B Methylhydrazine B->C E Ethyl 5-(allyloxy)-1,4-dimethyl-1H-pyrazole-3-carboxylate C->E O-Allylation D Allyl bromide, K2CO3 D->E G 5-(Allyloxy)-1,4-dimethyl-1H-pyrazole-3-carboxylic acid E->G Hydrolysis F LiOH, THF/H2O F->G

Caption: Proposed synthetic route for the target molecule.

Step-by-Step Synthesis Protocol

Step 1: Synthesis of Ethyl 5-hydroxy-1,4-dimethyl-1H-pyrazole-3-carboxylate

This procedure is adapted from known methods for pyrazole synthesis.[6][9]

  • Reaction Setup: To a solution of ethyl 2-cyano-3-oxobutanoate (1.0 eq) in ethanol, add methylhydrazine (1.1 eq) dropwise at 0 °C.

  • Reaction Conditions: Stir the reaction mixture at room temperature for 12 hours.

  • Work-up and Purification: Remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to afford the desired ethyl 5-hydroxy-1,4-dimethyl-1H-pyrazole-3-carboxylate.

Step 2: O-Allylation to Ethyl 5-(allyloxy)-1,4-dimethyl-1H-pyrazole-3-carboxylate

  • Reaction Setup: Dissolve the product from Step 1 (1.0 eq) in acetone. Add potassium carbonate (1.5 eq) and allyl bromide (1.2 eq).

  • Reaction Conditions: Reflux the mixture for 6 hours, monitoring the reaction by TLC.

  • Work-up and Purification: After completion, filter the solid and concentrate the filtrate. The residue is then purified by column chromatography to yield the allylated product.

Step 3: Hydrolysis to 5-(Allyloxy)-1,4-dimethyl-1H-pyrazole-3-carboxylic acid

  • Reaction Setup: To a solution of the ester from Step 2 (1.0 eq) in a mixture of THF and water (2:1), add lithium hydroxide (2.0 eq).

  • Reaction Conditions: Stir the mixture at room temperature for 4 hours.

  • Work-up and Purification: Acidify the reaction mixture with 1M HCl to pH 3-4. Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated to give the final product.

Palladium-Catalyzed Cross-Coupling Reactions: Protocols and Mechanistic Insights

The carboxylic acid moiety at the C3 position of the pyrazole serves as a versatile handle for decarboxylative or decarbonylative cross-coupling reactions. This approach circumvents the need for pre-functionalized pyrazoles (e.g., with halides or boronic acids), offering a more atom-economical and potentially shorter synthetic route to complex molecules.[3]

General Mechanistic Consideration: Decarbonylative Pathway

The following diagram illustrates a plausible decarbonylative mechanism for the cross-coupling reactions.

Pd0 Pd(0)Ln PdII_complex Ar-Pd(II)(CO)Ln Pd0->PdII_complex ArCOOH Ar-COOH ArCOOPiv Ar-COOPiv ArCOOH->ArCOOPiv Activation (Piv2O) ArCOOPiv->PdII_complex Oxidative Addition ArPdLn Ar-Pd(II)Ln PdII_complex->ArPdLn -CO Product Ar-Product ArPdLn->Product Transmetalation/ Reductive Elimination Coupling_Partner Coupling Partner Coupling_Partner->Product Product->Pd0

Caption: Generalized decarbonylative cross-coupling cycle.

Expert Insight: The key to this transformation is the in situ activation of the carboxylic acid, typically with an anhydride like pivalic anhydride (Piv₂O), to form a mixed anhydride. This species then undergoes oxidative addition to a Pd(0) catalyst, followed by decarbonylation to generate the active aryl-palladium(II) intermediate.[10][11]

Protocol 1: Decarbonylative Suzuki-Miyaura Coupling

This protocol enables the formation of a C(sp²)-C(sp²) bond between the pyrazole core and an aryl or heteroaryl group.[4][12]

Reaction Scheme:

5-(Allyloxy)-1,4-dimethyl-1H-pyrazole-3-carboxylic acid + Ar-B(OH)₂ → 5-(Allyloxy)-1,4-dimethyl-3-aryl-1H-pyrazole

Materials and Reagents:

ReagentM.W.Amount (mmol)Eq.
5-(Allyloxy)-1,4-dimethyl-1H-pyrazole-3-carboxylic acid210.220.51.0
Arylboronic acid-0.751.5
Pd(OAc)₂224.500.0250.05
Xantphos578.680.050.1
Pivalic anhydride (Piv₂O)186.250.751.5
Potassium carbonate (K₂CO₃)138.211.02.0
1,4-Dioxane-2.5 mL-

Procedure:

  • To an oven-dried reaction vial, add 5-(allyloxy)-1,4-dimethyl-1H-pyrazole-3-carboxylic acid, arylboronic acid, Pd(OAc)₂, Xantphos, and K₂CO₃.

  • Evacuate and backfill the vial with argon three times.

  • Add 1,4-dioxane and pivalic anhydride via syringe.

  • Seal the vial and heat the reaction mixture at 120 °C for 12-24 hours.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Trustworthiness through Self-Validation:

  • Control Experiment: Running the reaction without the arylboronic acid should result in no product formation and recovery of the starting material, confirming the necessity of the coupling partner.

  • Monitoring: The reaction can be monitored by LC-MS to observe the consumption of the starting material and the formation of the product.

Expertise & Experience - The "Why":

  • Ligand Choice: Xantphos is a bulky, electron-rich bisphosphine ligand that promotes both the oxidative addition and reductive elimination steps of the catalytic cycle. Its wide bite angle is often beneficial in preventing catalyst deactivation.

  • Base: K₂CO₃ is a mild base that is crucial for the transmetalation step in the Suzuki coupling, activating the boronic acid.

  • Potential Side Reaction - Allyloxy Group Instability: The allyloxy group can potentially undergo a Tsuji-Trost type reaction, where the palladium catalyst activates the allylic C-O bond. However, under these decarbonylative conditions, the primary catalytic cycle is generally favored. If significant degradation of the allyloxy group is observed, lowering the reaction temperature or using a less coordinating solvent may be beneficial.

Protocol 2: Decarbonylative Heck-Type Reaction

This protocol facilitates the coupling of the pyrazole with an alkene, forming a new C(sp²)-C(sp²) bond and introducing a vinyl group.

Reaction Scheme:

5-(Allyloxy)-1,4-dimethyl-1H-pyrazole-3-carboxylic acid + Alkene → 5-(Allyloxy)-1,4-dimethyl-3-(alkenyl)-1H-pyrazole

Materials and Reagents:

ReagentM.W.Amount (mmol)Eq.
5-(Allyloxy)-1,4-dimethyl-1H-pyrazole-3-carboxylic acid210.220.51.0
Alkene (e.g., n-butyl acrylate)128.171.02.0
Pd(TFA)₂332.430.050.1
1,10-Phenanthroline180.210.10.2
Silver carbonate (Ag₂CO₃)275.751.02.0
Acetonitrile-2.0 mL-

Procedure:

  • In a sealed tube, combine 5-(allyloxy)-1,4-dimethyl-1H-pyrazole-3-carboxylic acid, Pd(TFA)₂, 1,10-phenanthroline, and Ag₂CO₃.

  • Evacuate and backfill with argon.

  • Add acetonitrile and the alkene.

  • Heat the mixture at 140 °C for 18 hours.

  • After cooling, dilute with dichloromethane and filter.

  • Concentrate the filtrate and purify by column chromatography.

Expertise & Experience - The "Why":

  • Catalyst System: The Pd(TFA)₂/1,10-phenanthroline system is effective for decarboxylative Heck reactions. The phenanthroline ligand stabilizes the palladium catalyst at high temperatures.

  • Oxidant: Ag₂CO₃ acts as both a base and an oxidant, facilitating the decarboxylation step.

  • Potential Side Reaction - Allylic C-H Activation: The allyloxy group itself contains allylic C-H bonds which could potentially undergo palladium-catalyzed C-H activation. This could lead to undesired side products. The choice of a less reactive C-H bond on the pyrazole for the primary coupling is a key consideration. If allylic C-H activation becomes a significant issue, using a more directing ligand or a lower reaction temperature might be necessary.

Protocol 3: Decarbonylative Sonogashira Coupling

This protocol allows for the synthesis of pyrazole-alkyne conjugates, which are valuable intermediates in organic synthesis.[10][11][13][14]

Reaction Scheme:

5-(Allyloxy)-1,4-dimethyl-1H-pyrazole-3-carboxylic acid + Terminal Alkyne → 5-(Allyloxy)-1,4-dimethyl-3-(alkynyl)-1H-pyrazole

Materials and Reagents:

ReagentM.W.Amount (mmol)Eq.
5-(Allyloxy)-1,4-dimethyl-1H-pyrazole-3-carboxylic acid210.220.51.0
Terminal Alkyne-1.02.0
Pd(OAc)₂224.500.0250.05
Xantphos578.680.050.1
Pivalic anhydride (Piv₂O)186.250.751.5
4-Dimethylaminopyridine (DMAP)122.170.751.5
1,4-Dioxane-2.5 mL-

Procedure:

  • Charge an oven-dried vial with 5-(allyloxy)-1,4-dimethyl-1H-pyrazole-3-carboxylic acid, Pd(OAc)₂, Xantphos, and DMAP.

  • Evacuate and backfill the vial with argon.

  • Add 1,4-dioxane, pivalic anhydride, and the terminal alkyne.

  • Seal the vial and heat the reaction at 160 °C for 15 hours.

  • Cool to room temperature, dilute with ethyl acetate, and filter.

  • Concentrate the filtrate and purify by flash chromatography.

Expertise & Experience - The "Why":

  • Copper-Free Conditions: This protocol is advantageous as it avoids the use of a copper co-catalyst, which can sometimes lead to the homocoupling of the alkyne (Glaser coupling).

  • High Temperature: The high reaction temperature is necessary to promote the decarbonylation of the mixed anhydride intermediate.

  • DMAP: DMAP acts as a nucleophilic catalyst to facilitate the formation of the mixed anhydride.

Summary of Reaction Conditions

Coupling ReactionCatalyst SystemBase/AdditiveSolventTemp. (°C)
Suzuki-MiyauraPd(OAc)₂ / XantphosK₂CO₃ / Piv₂O1,4-Dioxane120
Heck-TypePd(TFA)₂ / 1,10-PhenanthrolineAg₂CO₃Acetonitrile140
SonogashiraPd(OAc)₂ / XantphosDMAP / Piv₂O1,4-Dioxane160

Conclusion

5-(Allyloxy)-1,4-dimethyl-1H-pyrazole-3-carboxylic acid is a promising and versatile building block for the synthesis of complex, functionalized pyrazole derivatives. The protocols outlined in this application note provide a robust starting point for researchers to explore its utility in palladium-catalyzed cross-coupling reactions. By understanding the underlying mechanisms and potential side reactions, particularly those involving the allyloxy group, scientists can effectively troubleshoot and optimize these transformations for their specific synthetic targets. The decarboxylative/decarbonylative approach offers a modern, efficient, and atom-economical strategy for the late-stage functionalization of this important heterocyclic core.

References

  • Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase. Molecules. [Link]

  • Application of Pd-Catalyzed Cross-Coupling Reactions in the Synthesis of 5,5-Dimethyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazoles that Inhibit ALK5 Kinase. The Journal of Organic Chemistry. [Link]

  • Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. Anti-inflammatory & Anti-allergy Agents in Medicinal Chemistry. [Link]

  • Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase. ResearchGate. [Link]

  • Decarbonylative Sonogashira Cross-Coupling of Carboxylic Acids. Organic Syntheses. [Link]

  • Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. ResearchGate. [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ResearchGate. [Link]

  • Decarbonylative Sonogashira Cross-Couplings. Synfacts. [Link]

  • Decarbonylative Sonogashira Cross-Coupling of Carboxylic Acids. Europe PMC. [Link]

  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. [Link]

  • Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research. [Link]

  • Decarbonylative Pd-Catalyzed Suzuki Cross-Coupling for the Synthesis of Structurally Diverse Heterobiaryls. National Science Foundation. [Link]

  • Decarboxylative Cross-Coupling: A Radical Tool In Medicinal Chemistry. ChemRxiv. [Link]

  • Decarboxylative Suzuki-Miyaura Coupling of (hetero)aromatic carboxylic acids using Iodine as the Terminal Oxidant. The University of Manchester. [Link]

  • Palladium-catalyzed cross-coupling of five-membered heterocyclic silanolates. Beilstein Journal of Organic Chemistry. [Link]

  • Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. IntechOpen. [Link]

  • Decarbonylative Pd-Catalyzed Suzuki Cross-Coupling for the Synthesis of Structurally Diverse Heterobiaryls. Europe PMC. [Link]

  • Decarbonylative Sonogashira Cross-Coupling: Fruitful Marriage of Alkynes with Carboxylic Acid Electrophiles. Royal Society of Chemistry. [Link]

  • Decarboxylative Cross-Coupling (NTJ). Macmillan Group. [Link]

  • Decarbonylative Sonogashira Cross-Coupling of Carboxylic Acids. PubMed. [Link]

  • Bromination of pyrazole-3(5)-carboxylic acid. ResearchGate. [Link]

  • Decarboxylative Cross-Coupling: A Radical Tool in Medicinal Chemistry. Europe PMC. [Link]

  • Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase. MDPI. [Link]

  • Merging Photoredox and Nickel Catalysis: Decarboxylative Cross-Coupling of Carboxylic Acids with Vinyl Halides. Europe PMC. [Link]

  • Decarboxylative Pyrazolylation of Aryl Carboxylic Acids via Synergetic Organic-Photoredox and Copper Catalysis. ResearchGate. [Link]

  • 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester. NIST WebBook. [Link]

  • SYNTHESIS OF PYRAZOL0[1,5-b][l,2]BENZISOTHIAZOLES. HETEROCYCLES. [Link]

  • Improved process for the preparation of 5-acetyl-1H-pyrazole-3-carboxylic acid. Technical Disclosure Commons. [Link]

  • Ethyl 1-(4-methoxybenzyl)-3-p-tolyl-1H-pyrazole-5-carboxylate. Acta Crystallographica Section E. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 5-(Allyloxy)-1,4-dimethyl-1H-pyrazole-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals This guide provides in-depth technical support for the synthesis of 5-(Allyloxy)-1,4-dimethyl-1H-pyrazole-3-carboxylic acid, a molecule of interest in medic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical support for the synthesis of 5-(Allyloxy)-1,4-dimethyl-1H-pyrazole-3-carboxylic acid, a molecule of interest in medicinal chemistry and drug discovery. As Senior Application Scientists, we have designed this resource to address common challenges and provide field-proven insights to improve your synthesis yield and purity.

Introduction: A Multi-Step Synthetic Challenge

The synthesis of 5-(Allyloxy)-1,4-dimethyl-1H-pyrazole-3-carboxylic acid is a multi-step process that requires careful control over reaction conditions to achieve high yields and avoid problematic side reactions. The most logical synthetic pathway involves the initial construction of the pyrazole core, followed by sequential alkylation and allylation, and concluding with ester hydrolysis. This guide is structured to provide troubleshooting advice for each critical stage of this synthesis.

Proposed Synthetic Pathway

A robust synthetic route to the target molecule is outlined below. This pathway is designed to control regioselectivity and minimize the formation of impurities.

Synthetic_Pathway A Diethyl malonate C Ethyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate A->C Cyclization B Methylhydrazine B->C E Ethyl 5-hydroxy-1,4-dimethyl-1H-pyrazole-3-carboxylate C->E N-Methylation D Methyl iodide D->E G Ethyl 5-(allyloxy)-1,4-dimethyl-1H-pyrazole-3-carboxylate E->G O-Allylation F Allyl bromide F->G H 5-(Allyloxy)-1,4-dimethyl-1H-pyrazole-3-carboxylic acid G->H Hydrolysis N-Methylation_Troubleshooting Start Mixture of N-methylated isomers? Condition1 Is the desired isomer the major product? Start->Condition1 Action1 Optimize reaction conditions to improve selectivity: - Lower the reaction temperature. - Use a milder base (e.g., K2CO3). - Screen different polar aprotic solvents (DMF, DMSO). Condition1->Action1 Yes Action2 Consider a different synthetic route where the N-methylation occurs before cyclization. Condition1->Action2 No Separation If optimization is insufficient, focus on efficient separation of isomers by column chromatography. Action1->Separation Action2->Separation

Optimization

Purifying 5-(Allyloxy)-1,4-dimethyl-1H-pyrazole-3-carboxylic acid using flash column chromatography

Welcome to the technical support center for the purification of 5-(Allyloxy)-1,4-dimethyl-1H-pyrazole-3-carboxylic acid via flash column chromatography. This guide is designed for researchers, medicinal chemists, and pro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 5-(Allyloxy)-1,4-dimethyl-1H-pyrazole-3-carboxylic acid via flash column chromatography. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth, field-tested advice in a direct question-and-answer format to address the specific challenges you may encounter during the purification of this and structurally similar molecules. Our goal is to move beyond simple protocols and explain the why behind each step, empowering you to make informed decisions for successful purifications.

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: Method Development & Initial Setup

Question 1: I'm starting from scratch. How do I choose the right stationary and mobile phases for this compound?

Answer: The selection of your chromatographic system is the most critical decision and should be approached systematically. 5-(Allyloxy)-1,4-dimethyl-1H-pyrazole-3-carboxylic acid is a moderately polar, acidic molecule. This dictates our starting point.

  • Stationary Phase: Standard, un-modified silica gel (SiO₂) is the most common and cost-effective choice for this type of compound.[1][2] Its slightly acidic surface can effectively interact with the polar pyrazole ring and the carboxylic acid group.[3] Unless you are facing extreme purification challenges that warrant exploring other options (see advanced troubleshooting), high-quality, 40-63 µm particle size silica gel is the recommended stationary phase.[1]

  • Mobile Phase (Eluent) Selection via TLC: Thin-Layer Chromatography (TLC) is an indispensable tool for rapid method development.[4]

    • Start with a standard solvent system: A mixture of a non-polar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate) is a classic starting point.[5]

    • Aim for an optimal Rf value: The ideal Rf (Retardation factor) for your target compound on a TLC plate should be between 0.15 and 0.35.[4][6]

      • An Rf in this range ensures the compound interacts sufficiently with the silica gel for good separation without requiring excessively large volumes of solvent, which can lead to band broadening and long run times.[6]

    • The "Acid Additive" is Key: You will likely observe significant "tailing" or "streaking" of your compound spot on the TLC plate. This is due to strong interactions between the acidic carboxylic acid group and the silica surface silanol groups.[7] To resolve this, add a small amount (0.5-1%) of a volatile acid, such as acetic acid or formic acid, to your polar solvent stock solution before preparing your TLC mobile phase. This suppresses the ionization of your carboxylic acid, leading to a much sharper, more defined spot.[3][7]

Protocol 1: TLC-Based Mobile Phase Screening

  • Prepare three separate eluent systems in TLC chambers:

    • 20% Ethyl Acetate (+1% Acetic Acid) in Hexanes

    • 30% Ethyl Acetate (+1% Acetic Acid) in Hexanes

    • 40% Ethyl Acetate (+1% Acetic Acid) in Hexanes

  • Dissolve your crude sample in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the dissolved sample onto three separate silica gel TLC plates.

  • Develop one plate in each of the prepared chambers.

  • Visualize the plates under UV light (if your compound is UV active) and/or with a suitable stain (e.g., potassium permanganate).

  • Calculate the Rf value for your target compound in each solvent system using the formula:

    • Rf = (Distance traveled by the compound) / (Distance traveled by the solvent front)[8]

  • Select the solvent system that provides an Rf value closest to 0.25 for the flash chromatography run.

Question 2: How do I translate my TLC results to the flash chromatography system?

Answer: There is a direct mathematical relationship between the Rf value on a TLC plate and the number of column volumes (CV) required to elute the compound from a flash column. This relationship is your primary tool for predicting the outcome of your purification.

The formula is: CV = 1 / Rf [4][6][9]

A column volume (CV) is the empty volume of the packed column cartridge (the volume of the mobile phase within the column).[4] By calculating the CV, you can predict how much solvent will be needed before your compound begins to elute.

TLC Rf ValuePredicted Elution (CV)Interpretation for Flash Chromatography
0.1010Long run time, high solvent consumption, potential for band broadening.
0.25 4 Optimal for good separation and reasonable run time. [9]
0.402.5Faster elution, but higher risk of co-elution with impurities.[4]
0.502Very fast elution, poor separation is likely.

Diagram 1: Workflow for Method Development

G cluster_0 Method Development Start Crude Sample of 5-(Allyloxy)-1,4-dimethyl-1H-pyrazole-3-carboxylic acid TLC Run TLC with Hexanes/EtOAc + 1% Acetic Acid Start->TLC Rf_Check Calculate Rf Is 0.15 < Rf < 0.35? TLC->Rf_Check Adjust Adjust EtOAc % Rf_Check->Adjust No Flash Run Flash Chromatography with optimized mobile phase Rf_Check->Flash Yes Adjust->TLC End Pure Compound Flash->End

Caption: From crude material to pure compound using TLC.

Section 2: Sample Preparation and Loading

Question 3: My compound is not very soluble in the mobile phase. How should I load it onto the column?

Answer: This is a common issue, especially when using a mobile phase with a high percentage of a non-polar solvent like hexanes. Attempting to dissolve the sample in a large volume of a strong solvent (like pure ethyl acetate or dichloromethane) and loading it directly (liquid loading) can severely compromise your separation. The strong solvent will carry your compound and nearby impurities down the column too quickly, leading to broad bands and poor resolution.

The solution is Dry Loading .

Dry loading involves adsorbing your crude sample onto an inert solid support (like a small amount of silica gel or Celite®) and then loading this solid material onto the top of your column.[10]

Protocol 2: Dry Loading Procedure

  • Dissolve your crude product in a minimal amount of a volatile solvent in which it is highly soluble (e.g., dichloromethane, methanol, or acetone).

  • Add a small amount of silica gel (typically 1-2 times the weight of your crude sample) to the solution.

  • Thoroughly mix the slurry to ensure the compound is evenly distributed on the silica.

  • Carefully evaporate the solvent under reduced pressure (using a rotary evaporator) until you have a completely dry, free-flowing powder.

  • Carefully add this powder to the top of your pre-equilibrated flash column, creating a neat, level band.

  • Gently add a thin layer of sand on top of the dry-loaded sample to prevent disturbance when you add the mobile phase.

  • Proceed with the elution.

Section 3: Troubleshooting Common Purification Problems

Question 4: My peaks are tailing badly, even with acid in the mobile phase. What's wrong?

Answer: Peak tailing is the most frequent issue when purifying carboxylic acids.[7] While adding an acid modifier is the first and most important step, persistent tailing suggests other underlying issues.

Diagram 2: Troubleshooting Peak Tailing

G cluster_1 Troubleshooting Guide Start Peak Tailing Observed CheckAcid Is 0.5-1% Acetic/Formic Acid in Mobile Phase? Start->CheckAcid AddAcid Add Acid Modifier to Mobile Phase CheckAcid->AddAcid No CheckLoad Is Sample Overloaded? CheckAcid->CheckLoad Yes AddAcid->Start ReduceLoad Reduce Sample Load or Use a Larger Column CheckLoad->ReduceLoad Yes CheckpH Consider pKa (approx. 3.3 for pyrazole-COOH) CheckLoad->CheckpH No ReduceLoad->Start ExplainpH Acid modifier ensures compound is in the less polar, protonated (non-ionized) form, minimizing strong interactions with silica. CheckpH->ExplainpH Success Symmetrical Peaks CheckpH->Success

Caption: A systematic approach to solving peak tailing.

  • The Role of pKa: The pKa of a similar compound, 5-aryl-1H-pyrazole-3-carboxylic acid, has been determined to be approximately 3.3.[11] Your mobile phase must have a pH lower than this to ensure the carboxylic acid remains in its neutral, protonated form (-COOH). The ionized carboxylate form (-COO⁻) is much more polar and will interact very strongly and non-specifically with the silica gel, causing significant tailing. Adding 0.5-1% acetic acid (pKa ~4.75) or formic acid (pKa ~3.75) is usually sufficient to suppress this ionization.

  • Column Overloading: Loading too much sample for a given column size is a common cause of tailing and broad peaks.[7] The stationary phase becomes saturated, leading to a non-ideal distribution of the analyte as it moves through the column.

    • Solution: As a general rule, for a straightforward separation (ΔCV > 2), you can load up to 10% of the silica gel weight (e.g., 4g of sample on a 40g column). For difficult separations, this should be reduced to 1-2%.

  • Secondary Interactions: The pyrazole ring itself contains nitrogen atoms that can interact with the acidic silanol groups on the silica surface. While the acid modifier helps, these secondary interactions can still contribute to tailing.[7]

    • Solution: Ensure your acid modifier is present in both solvents if running a gradient. Sometimes, switching the non-polar solvent (e.g., from hexanes to toluene) can alter the selectivity and improve peak shape.

Question 5: My compound is eluting much faster than predicted by TLC, and the separation from impurities is poor.

Answer: This issue almost always points to a problem with how the sample was loaded or a discrepancy between your TLC and flash conditions.

  • Improper Liquid Loading: As discussed in Question 3, dissolving your sample in a solvent that is significantly more polar than your mobile phase (a "strong" solvent) is the most common culprit. The plug of strong solvent will act as its own mobile phase, rapidly carrying everything down the column with little to no separation.

    • Solution: Always use the dry loading technique if your compound is not readily soluble in the starting mobile phase.[10]

  • TLC Chamber Not Saturated: If the atmosphere inside your TLC chamber is not saturated with solvent vapor, the solvent front will evaporate as it moves up the plate. This leads to an artificially high Rf value, which will not be representative of the conditions inside the enclosed flash column.

    • Solution: Always place a piece of filter paper inside your TLC chamber, wetted with the mobile phase, and allow the chamber to equilibrate for 5-10 minutes before running your plate.[5]

  • Different Silica: The silica gel on your TLC plate and in your flash cartridge may have different properties (e.g., pore size, surface area, water content), leading to different retention behavior.

    • Solution: For the most accurate method development, use TLC plates from the same manufacturer and with the same silica specifications as your flash cartridges.

Question 6: I can't seem to separate my product from a very closely eluting impurity. What are my options?

Answer: When a standard Hexanes/Ethyl Acetate system fails to provide adequate separation (a low ΔCV), you need to alter the selectivity of your chromatographic system.

  • Change the Solvent System: Solvents are classified into different selectivity groups based on their chemical properties (e.g., proton donor, proton acceptor, dipole moment).[12] Switching one of your mobile phase components for a solvent from a different class can dramatically alter the elution order and improve separation.

    • Alternative Systems to Try (always with 0.5-1% acid):

      • Dichloromethane / Methanol: A more polar system, good for more polar compounds. Be cautious, as methanol concentrations above 10% can start to dissolve the silica gel.

      • Toluene / Acetone: Toluene offers different aromatic interactions compared to an alkane like hexanes.

  • Try a Different Stationary Phase: If changing the mobile phase is unsuccessful, the next step is to use a different stationary phase.

    • Alumina (Neutral or Acidic): Alumina can offer different selectivity compared to silica, but it is also a polar adsorbent. It's worth screening on an alumina TLC plate.[1]

    • Reversed-Phase (C18) Silica: In reversed-phase chromatography, the stationary phase is non-polar (C18-bonded silica) and the mobile phase is polar (e.g., water/acetonitrile or water/methanol). Elution order is inverted, with the most polar compounds eluting first. This is a powerful alternative if your impurity is significantly more or less polar than your target compound.[10]

References

  • Reddit. (2021). Some helpful column chromatography math. Available at: [Link]

  • Chrom Tech, Inc. (2024). Flash Chromatography Explained: A Comprehensive Guide. Available at: [Link]

  • Santai Technologies Inc. (n.d.). The Choice of Mobile Phase in Reversed-Phase Flash Chromatography. Available at: [Link]

  • Sorbtech. (2023). TLC for Flash Chromatography. Available at: [Link]

  • Buchi.com. (n.d.). The most important factors to consider when selecting a flash chromatography cartridge. Available at: [Link]

  • Biotage. (2023). How to Optimize TLC to Enhance Purification by Flash Chromatography. Available at: [Link]

  • Reddit. (2022). troubleshooring flash chromatography purification. Available at: [Link]

  • Rowe, R. C., Sheskey, P. J., & Quinn, M. E. (Eds.). (2009). Comparisons of pKa and log P values of some carboxylic and phosphonic acids. PMC - NIH. Available at: [Link]

  • Coquerel, Y. (2008). Some Useful and Practical Tips for Flash Chromatography. EPFL. Available at: [Link]

  • Restek. (n.d.). TROUBLESHOOTING GUIDE. Available at: [Link]

  • Biotage. (n.d.). Successful flash chromatography. Available at: [Link]

  • DergiPark. (n.d.). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. Available at: [Link]

  • Organic Syntheses. (n.d.). 5 - Organic Syntheses Procedure. Available at: [Link]

  • PubChem. (n.d.). 5-methyl-1H-pyrazole-3-carboxylic acid. Available at: [Link]

  • ScienceDirect. (2015). 5-Aryl-1H-pyrazole-3-carboxylic acids as selective inhibitors of human carbonic anhydrases IX and XII. Available at: [Link]

  • MDPI. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Available at: [Link]

  • Agilent. (n.d.). HPLC Troubleshooting Guide. Available at: [Link]

  • NIST. (n.d.). 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. Available at: [Link]

  • Technical Disclosure Commons. (2022). Improved process for the preparation of 5-acetyl-1H-pyrazole-3-carboxylic acid. Available at: [Link]

  • Chemistry Online @ UTSC. (n.d.). Thin Layer Chromatography. Available at: [Link]

  • Jitsi.cmu.edu. (2025). How to Calculate RF Values. Available at: [Link]

  • ResearchGate. (n.d.). Solubility determination and thermodynamic modelling of 3,5-dimethylpyrazole in nine organic solvents. Available at: [Link]

  • Google Patents. (n.d.). Synthetic method of 1, 3-dimethyl-1H-pyrazole-4-carboxylic acid.

Sources

Troubleshooting

Preventing decarboxylation of 5-(Allyloxy)-1,4-dimethyl-1H-pyrazole-3-carboxylic acid at high temperatures

An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals Mitigating Thermal Decarboxylation During Synthesis and Modification Welcome to the technical support center for 5-(Allyloxy)-1,4-dimethyl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals

Mitigating Thermal Decarboxylation During Synthesis and Modification

Welcome to the technical support center for 5-(Allyloxy)-1,4-dimethyl-1H-pyrazole-3-carboxylic acid. This guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the challenges associated with the thermal decarboxylation of this compound and to offer robust strategies for its prevention. As Senior Application Scientists, we have synthesized data from authoritative sources and field-proven insights to help you navigate this common experimental hurdle.

Frequently Asked Questions (FAQs)

Q1: Why is my 5-(Allyloxy)-1,4-dimethyl-1H-pyrazole-3-carboxylic acid decarboxylating at high temperatures?

A1: The pyrazole-3-carboxylic acid moiety is susceptible to thermal decarboxylation. The reaction is driven by the formation of a stable pyrazole anion intermediate after the loss of carbon dioxide. High temperatures provide the necessary activation energy for this process to occur, leading to the undesired byproduct, 5-(allyloxy)-1,4-dimethyl-1H-pyrazole. The rate of decarboxylation is often influenced by factors such as solvent polarity, pH, and the presence of catalysts.[1][2][3]

Q2: At what temperature does significant decarboxylation typically begin?

A2: While the exact temperature can vary based on the solvent and reaction conditions, many pyrazole carboxylic acids and other aromatic carboxylic acids begin to show significant decarboxylation at temperatures above 100-150°C, especially during prolonged heating.[4][5] For sensitive substrates like yours, it is crucial to maintain the lowest possible temperature required for the desired transformation.

Q3: Can the choice of solvent affect the rate of decarboxylation?

A3: Absolutely. The rate of decarboxylation can increase with the basicity and polarity of the solvent.[1] Protic solvents may also facilitate the process by stabilizing intermediates. Hydrogen donor solvents have been shown to decrease the formation of certain degradation byproducts related to decarboxylation in aromatic carboxylic acids.[4] Therefore, a careful selection of an appropriate aprotic, non-basic solvent is recommended when high temperatures are unavoidable.

Q4: Is there a quick way to reduce decarboxylation without completely changing my protocol?

A4: The most immediate strategy is to minimize the reaction time at elevated temperatures. Techniques like microwave-assisted synthesis can dramatically shorten reaction times from hours to minutes, thereby reducing the window for thermal degradation.[6][7][8]

In-Depth Troubleshooting Guide

This section provides detailed solutions to specific problems you may encounter during your experiments.

Scenario 1: My downstream reaction requires a high-boiling point solvent and reflux, leading to sample degradation.

Question: I need to perform a reaction that requires temperatures of 140°C or higher. Under these conditions, I am losing a significant portion of my starting material to decarboxylation. How can I proceed?

Answer: This is a classic challenge where the required reaction conditions for one functional group are detrimental to another. You have three primary strategies to address this:

  • Protecting Group Strategy: Convert the carboxylic acid to an ester (e.g., methyl or ethyl ester). Esters are significantly more stable to thermal decarboxylation. You can perform your high-temperature reaction on the ester and then hydrolyze it back to the carboxylic acid in a final step under milder conditions.[9][10]

  • Reaction Technology Modification: Instead of conventional batch heating, which can lead to uneven temperature distribution and prolonged heating times, consider alternative technologies.[11]

    • Flow Chemistry: This is an exceptionally powerful technique for this problem. In a continuous flow reactor, you can heat the reaction mixture to a high temperature for a very precise and short residence time (seconds to minutes).[12][13][14][15][16] This allows your desired reaction to proceed while minimizing the time the molecule is exposed to degradative conditions.

    • Microwave-Assisted Synthesis: As mentioned in the FAQs, microwave heating can drastically reduce reaction times.[6][8][17] A reaction that might take several hours with an oil bath could be completed in minutes in a microwave reactor, often with improved yields.[8]

  • Catalyst Optimization: Investigate if a more active catalyst for your desired reaction is available, which could allow you to run the reaction at a lower temperature.

Workflow for High-Temperature Reactions

G cluster_0 Decarboxylation Pathway cluster_1 Prevention Strategies Start 5-(Allyloxy)-1,4-dimethyl-1H- pyrazole-3-carboxylic acid TS Zwitterionic Intermediate (Unstable) Start->TS High Temp (Δ) Product Decarboxylated Product + CO₂ TS->Product Rapid P1 Strategy 1: Reduce Thermal Energy P1->Start Acts Here P1_desc Use Microwave or Flow Chemistry to shorten high-temp exposure P1->P1_desc P2 Strategy 2: Protect Carboxyl Group P2->Start Acts Here P2_desc Convert -COOH to -COOR (Ester) to increase stability P2->P2_desc

Caption: The decarboxylation pathway and points of intervention.

Data Summary: Methodological Comparison

The table below summarizes the advantages of modern techniques over conventional heating for reactions susceptible to thermal degradation.

ParameterConventional Heating (Oil Bath)Microwave-Assisted Synthesis (MAOS)Flow Chemistry
Reaction Time Hours to DaysMinutes [8]Seconds to Minutes [14]
Temp. Control Moderate (Gradients can occur)Excellent (Direct molecular heating)Precise and Uniform [12][13][16]
Scalability Can be challengingLimited by cavity sizeHighly scalable by running longer
Decarboxylation Risk High due to prolonged heatingLow due to short reaction times [6]Very Low due to short residence times
Key Advantage Simple setupRapid optimization and speedUnparalleled control and safety [13][15]

Protocols

Protocol 1: Esterification of Pyrazole-3-carboxylic Acid (Protective Strategy)

This protocol describes a standard Fischer esterification.

Materials:

  • 5-(Allyloxy)-1,4-dimethyl-1H-pyrazole-3-carboxylic acid (1.0 eq)

  • Methanol or Ethanol (as solvent, large excess)

  • Sulfuric acid (H₂SO₄), concentrated (catalytic, ~0.1 eq)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the pyrazole carboxylic acid in the alcohol (e.g., methanol).

  • Cool the solution in an ice bath (0°C).

  • Slowly add the concentrated sulfuric acid dropwise.

  • Remove the ice bath and heat the mixture to reflux for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.

  • Dilute the residue with ethyl acetate and carefully wash with saturated NaHCO₃ solution until CO₂ evolution ceases.

  • Wash the organic layer with water, then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude ester, which can be purified by column chromatography if necessary.

Protocol 2: General Setup for a High-Temperature Flow Chemistry Experiment

This protocol provides a conceptual framework for using a flow reactor.

Equipment:

  • Two HPLC pumps (one for each reagent stream)

  • T-mixer

  • Tubular reactor coil (e.g., PFA or stainless steel) of a known volume

  • Heating unit (e.g., column heater or oil bath)

  • Back-pressure regulator (BPR)

  • Collection flask

Procedure:

  • Preparation: Prepare two separate solutions:

    • Solution A: 5-(Allyloxy)-1,4-dimethyl-1H-pyrazole-3-carboxylic acid in a suitable solvent.

    • Solution B: The corresponding reagent in the same or a miscible solvent.

  • System Setup: Connect the pumps to the T-mixer, which then feeds into the reactor coil. Place the coil in the heating unit. The outlet of the coil should be connected to the BPR and then to the collection flask.

  • Parameter Calculation:

    • Residence Time: Calculate the required residence time for your reaction. Residence Time = Reactor Volume / Total Flow Rate. [12] * Flow Rates: Set the flow rates of Pump A and Pump B to achieve the desired stoichiometry and total flow rate for the calculated residence time.

  • Execution:

    • Set the heater to the desired temperature (e.g., 150°C).

    • Set the BPR to a pressure sufficient to keep the solvent in the liquid phase at the reaction temperature. [12] * Begin pumping the solvent through the system to equilibrate the temperature and pressure.

    • Switch the pump inlets to your reagent solutions (A and B) to start the reaction.

  • Collection & Analysis: Collect the output from the reactor after the initial volume of solvent has been flushed out. Analyze the collected fractions by HPLC or LC-MS to determine conversion and the level of decarboxylation. Adjust temperature and residence time as needed to optimize.

References

  • Green synthesis of pyrazole systems under solvent-free conditions. Taylor & Francis Online. [Link]

  • Recent Advances in Catalyst Design for Carboxylation Using CO2 as the C1 Feedstock. MDPI. [Link]

  • Microwave-Assisted and Continuous Flow Multistep Synthesis of 4-(Pyrazol-1-yl)carboxanilides. ACS Publications. [Link]

  • Benefits of Continuous Flow Chemistry. Mettler Toledo. [Link]

  • Flow chemistry. Wikipedia. [Link]

  • Flow Chemistry | Continuous Processing | Scalable Reactions. Vapourtec Ltd. [Link]

  • Simple pyrazoles as efficient organocatalysts for alkyne–CO2 carboxylation and one-pot construction of heterocycles. RSC Publishing. [Link]

  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing. [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]

  • Solvent effect on the reaction of decarboxylation of malonic acid. Correlation analysis. ResearchGate. [Link]

  • Continuous Flow Reactors. Syrris. [Link]

  • Microwave Assisted one Pot Synthesis of Pharmaceutical Pyrazole Derivatives. scite.ai. [Link]

  • Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates. AIP Publishing. [Link]

  • Microwave-assisted synthesis of pyrazoles - a mini-review. DergiPark. [Link]

  • Mechanistic Investigation into the Decarboxylation of Aromatic Carboxylic Acids. osti.gov. [Link]

  • High speed synthesis of pyrazolones using microwave-assisted neat reaction technology. scite.ai. [Link]

  • Pyrazole synthesis. Organic Chemistry Portal. [Link]

  • Copper(ii) facilitated decarboxylation for the construction of pyridyl–pyrazole skeletons. RSC Publishing. [Link]

  • Synthesis of C5-arylated pyrazoles from a pyrazole-4-carboxylate by a palladium-catalyzed C5–H bond activation/C4-decarboxylation sequence. Beilstein Journal of Organic Chemistry. [Link]

  • Process for the preparation of pyrazole-3-carboxylic acids.
  • Reactions of Some Pyrazole-3-Carboxylic Acid and Carboxylic Acid Chlorides with Various Alcohols. ResearchGate. [Link]

  • Catalytic hydrogenation process for preparing pyrazoles.
  • Chemistry Decarboxylation Reaction. SATHEE - IIT Kanpur. [Link]

  • Mechanistic Investigation into the Decarboxylation of Aromatic Carboxylic Acids. OSTI.GOV. [Link]

  • Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides. Asian Journal of Chemistry. [Link]

  • Decarboxylative Pyrazolylation of Aryl Carboxylic Acids via Synergetic Organic-Photoredox and Copper Catalysis. ACS Publications. [Link]

  • Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. DergiPark. [Link]

  • Proposed mechanism of decarboxylation of pyrazolones. ResearchGate. [Link]

  • studies on the mechanisms of decarboxylation of - pyridine- and pyrrole- carboxylic acids. MSpace at the University of Manitoba. [Link]

  • Synthesis of some substituted pyrazole-3-carboxylic acids with possible hypoglycemic and antimicrobial activity. PubMed. [Link]

  • Decarboxylation. Organic Chemistry Portal. [Link]

  • Kinetics and Mechanism of the Decarboxylation of Pyrrole-2-carboxylic Acid in Aqueous Solution. ResearchGate. [Link]

  • Non-Oxidative Enzymatic (De)Carboxylation of (Hetero)Aromatics and Acrylic Acid Derivatives. PMC. [Link]

  • Carboxylic Acids as Versatile Precursors: Advances in Decarboxylation Strategies for Modern Organic Synthesis. ACS Omega. [Link]

  • A Study of the Kinetic and Mechanism of Oxidation of Pyrazole Derivative by Permanganate Ion in Neutral Medium and the Effect of Metal Ion Catalysts. Science Publishing Group. [Link]

  • Procedure for the decarboxylation of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives.
  • From carboxylic acids or their derivatives to amines and ethers: modern decarboxylative approaches for sustainable C–N and C–O bond formation. RSC Publishing. [Link]

  • Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. MDPI. [Link]

  • How can one prevent the decarboxylation of an alpha hydroxy acid under basic conditions during a flow oxidation process? ResearchGate. [Link]

Sources

Optimization

Technical Support Center: Scale-Up &amp; Troubleshooting for 5-(Allyloxy)-1,4-dimethyl-1H-pyrazole-3-carboxylic acid

Welcome to the Process Chemistry Support Center. Scaling up the synthesis of highly functionalized pyrazoles—specifically 5-(Allyloxy)-1,4-dimethyl-1H-pyrazole-3-carboxylic acid—presents unique mass transfer, thermodynam...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Support Center. Scaling up the synthesis of highly functionalized pyrazoles—specifically 5-(Allyloxy)-1,4-dimethyl-1H-pyrazole-3-carboxylic acid—presents unique mass transfer, thermodynamic, and regioselectivity challenges. This guide provides actionable troubleshooting, validated protocols, and mechanistic insights to minimize byproduct formation during N-methylation, O-allylation, and ester hydrolysis.

Mechanistic Workflow & Byproduct Pathways

Understanding the causality behind impurity formation is the first step in process optimization. The diagram below illustrates the critical path for the synthesis and the thermodynamic/kinetic failure points that lead to the most common scale-up byproducts.

G SM Diethyl 2-methyl-3-oxopentanedioate + Methylhydrazine Step1 Step 1: Pyrazole Formation & N-Methylation SM->Step1 Int1 1,4-Dimethyl-5-hydroxy-1H-pyrazole -3-carboxylate (Desired) Step1->Int1 Regioselective Control BP1 Regioisomer Byproduct (N2-Methylation) Step1->BP1 Poor Temp Control Step2 Step 2: O-Allylation (Allyl Bromide, K2CO3) Int1->Step2 Int2 5-Allyloxy-1,4-dimethyl-1H-pyrazole -3-carboxylate (Desired) Step2->Int2 Mild Heating (<60°C) BP2 Claisen Rearrangement Byproduct (C4-Allyl Pyrazolone) Step2->BP2 Thermal Exotherm (>80°C) Step3 Step 3: Saponification (NaOH, then HCl) Int2->Step3 Product 5-(Allyloxy)-1,4-dimethyl-1H-pyrazole -3-carboxylic acid Step3->Product Controlled Hydrolysis BP3 Decarboxylation Byproduct Step3->BP3 Prolonged Heat / Strong Acid

Synthetic workflow and byproduct formation pathways for the target pyrazole.

Process Troubleshooting & FAQs

Q1: Why are we seeing a high percentage of the N2-methylated regioisomer during the initial pyrazole ring formation? A1: Pyrazole nitrogen atoms possess nearly indistinguishable nucleophilicities, making regioselective N-methylation notoriously difficult[1]. When condensing a 1,3-dicarbonyl with methylhydrazine, or when directly methylating a 1H-pyrazole, steric and electronic factors dictate the N1/N2 ratio. During scale-up, poor mixing and localized exotherms can override the thermodynamic preference for the less hindered N1 position. Solution: Ensure strict temperature control (maintain < 10°C during addition). If direct methylation of a pre-formed pyrazole is utilized, consider using sterically hindered methylating agents (like α-halomethylsilanes), which act as masked methyl surrogates to drive >99:1 N1 selectivity[1].

Q2: During the O-allylation step, our LC-MS assay shows a significant unknown impurity with the exact same mass (isobaric) as the product. What is this? A2: This is the C4-allyl pyrazolone derivative, resulting from a thermally driven[3,3]-sigmatropic Claisen rearrangement[2]. O-allylated pyrazoles are highly susceptible to thermal rearrangement where the allyl group migrates from the oxygen to the adjacent C4 carbon. Because the C4 position in your molecule already contains a methyl group, this forms a highly stable quaternary carbon center. Solution: During scale-up, inadequate heat removal (poor jacket heat transfer) leads to localized hot spots. Cap the reaction temperature at 55–60°C. Use a polar aprotic solvent (e.g., DMF or MeCN) to accelerate the O-allylation SN2 kinetics so the reaction completes before thermal rearrangement can occur[2].

Q3: We are observing competitive N-allylation instead of the desired O-allylation. How do we shift the selectivity? A3: The ambident nature of the pyrazolone/hydroxypyrazole tautomeric system allows for both O- and N-alkylation. Selectivity is heavily influenced by the steric hindrance of the substrate, the choice of base, and the solvent[3]. Harder bases (like K₂CO₃ or Cs₂CO₃) in polar aprotic solvents favor O-alkylation by leaving the oxygen more exposed for nucleophilic attack. Solution: Switch from NaH or organic amine bases to finely milled K₂CO₃. Ensure the solvent is strictly anhydrous; water solvates the alkoxide, reducing O-nucleophilicity and inadvertently increasing the proportion of N-alkylation[3].

Q4: During the final ester hydrolysis, we are losing yield to a non-polar impurity. How can we prevent this? A4: Pyrazole-3-carboxylic acids can undergo decarboxylation if subjected to prolonged heating in strong acids or bases, yielding 5-allyloxy-1,4-dimethylpyrazole. Solution: Perform the saponification using mild aqueous NaOH at ambient temperature or gentle warming (max 40°C). Quench by carefully adjusting the pH to ~3.0 using dilute HCl to precipitate the product without driving acid-catalyzed decarboxylation or allyl ether cleavage.

Quantitative In-Process Controls (IPC)

To ensure a self-validating system, the following analytical checkpoints must be integrated into the batch record. Do not proceed to the next step unless the Target Metric is met.

Process StepAnalytical MethodTarget MetricCritical Limit / Action
1. Pyrazole Formation HPLC (UV 254 nm)N1/N2 Regioisomer Ratio> 95:5. If < 90:10, reduce the addition rate of methylhydrazine and increase jacket cooling.
2. O-Allylation Karl Fischer TitrationSolvent Moisture (DMF)< 0.05% w/w. High moisture promotes competitive N-allylation. Dry solvent if > 0.05%.
2. O-Allylation LC-MSClaisen Byproduct (Isobaric)< 2.0% Area. If > 2.0%, immediately cool the reactor to < 40°C to halt rearrangement.
3. Saponification HPLC (UV 220 nm)Decarboxylation Byproduct< 0.5% Area. If detected, halt heating and neutralize the mixture immediately.

Validated Scale-Up Protocol (Standard Operating Procedure)

Step 1: Regioselective Pyrazole Core Synthesis

  • Charge a clean, dry 50 L glass-lined reactor with diethyl 2-methyl-3-oxopentanedioate (10.0 kg) and anhydrous ethanol (20 L).

  • Cool the mixture to 0–5°C using a jacket chiller.

  • Slowly add methylhydrazine (1.05 eq) via a dosing pump over 4 hours. Critical: Maintain the internal temperature strictly below 10°C to maximize N1-regioselectivity[1].

  • Stir for 12 hours at room temperature (20–25°C).

  • Concentrate under reduced pressure, extract with ethyl acetate, and wash with brine. Crystallize the 1,4-dimethyl-5-hydroxy-1H-pyrazole-3-carboxylate intermediate from MTBE/heptane.

Step 2: O-Allylation (Kinetic Control)

  • Charge a 50 L reactor with the pyrazole intermediate (8.0 kg), finely milled anhydrous K₂CO₃ (2.0 eq), and anhydrous DMF (25 L).

  • Self-Validation: Pull a sample for Karl Fischer titration. Verify moisture is <0.05% to prevent N-alkylation[3].

  • Add allyl bromide (1.2 eq) dropwise at 20°C.

  • Warm the reactor to exactly 55°C. Critical: Do not exceed 60°C to prevent the thermal [3,3]-sigmatropic Claisen rearrangement of the O-allyl ether to the C4-allyl pyrazolone[2].

  • Monitor by HPLC. Upon >98% conversion (approx. 6 hours), cool immediately to 10°C.

  • Quench with ice water (50 L) and extract with toluene. Wash the organic layer extensively with water to remove DMF. Evaporate to yield the ester intermediate.

Step 3: Controlled Hydrolysis

  • Dissolve the O-allylated ester in THF (15 L) and water (15 L).

  • Add NaOH (2.5 eq) and stir at 25°C for 4 hours. Avoid heating to prevent decarboxylation.

  • Once the ester is consumed (via IPC HPLC), cool the mixture to 5°C.

  • Carefully adjust the pH to 3.0 using 2M HCl. The product, 5-(Allyloxy)-1,4-dimethyl-1H-pyrazole-3-carboxylic acid, will precipitate as a solid.

  • Filter, wash with cold water, and dry under vacuum at 40°C to a constant weight.

References

  • Title: N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Substituent-Driven Selective N-/O-Alkylation of 4-(Trihalomethyl)pyrimidin-2(1H)-ones Using Brominated Enones Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Synthesis of Dihydropyrano[3,2-c]pyrazoles via Double Bond Migration and Ring-Closing Metathesis Source: Molecules (MDPI) URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

Validation of LC-MS Quantification Methods for 5-(Allyloxy)-1,4-dimethyl-1H-pyrazole-3-carboxylic acid: A Comparative Guide

As drug development pipelines increasingly focus on highly functionalized heterocycles, pyrazole-3-carboxylic acid derivatives have emerged as critical pharmacophores, particularly in the design of kinase inhibitors (suc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As drug development pipelines increasingly focus on highly functionalized heterocycles, pyrazole-3-carboxylic acid derivatives have emerged as critical pharmacophores, particularly in the design of kinase inhibitors (such as the CDK inhibitor AT7519)[1][2]. Accurately quantifying intermediates and active pharmaceutical ingredients (APIs) like 5-(Allyloxy)-1,4-dimethyl-1H-pyrazole-3-carboxylic acid in complex biological matrices is paramount for robust pharmacokinetic (PK) and toxicokinetic (TK) profiling.

This guide objectively compares analytical platforms for the quantification of this specific pyrazole derivative, details a self-validating LC-MS/MS protocol, and grounds the methodology in the FDA’s 2018 Bioanalytical Method Validation (BMV) guidance[3][4].

The Causality of Analytical Choices (E-E-A-T)

To design a reliable quantification method, we must first analyze the analyte's physicochemical properties and understand why specific experimental parameters are chosen:

  • Ionization Strategy (ESI- vs. ESI+): 5-(Allyloxy)-1,4-dimethyl-1H-pyrazole-3-carboxylic acid possesses a carboxylic acid moiety (pKa ~3.5–4.5). While the pyrazole nitrogen can accept a proton in positive mode, the carboxylic acid readily deprotonates to form a stable [M−H]− ion ( m/z 195.1). Operating in Negative Electrospray Ionization (ESI-) yields a significantly higher signal-to-noise (S/N) ratio and reduces background interference from basic endogenous lipids.

  • Mobile Phase Selection: Using 0.1% Formic Acid (pH ~2.7) suppresses the ionization of carboxylic acids. Therefore, a neutral or slightly basic aqueous mobile phase—such as 10 mM Ammonium Acetate (pH 6.8) —is selected to ensure the analyte remains deprotonated in the LC effluent, maximizing ESI- sensitivity.

  • Chromatographic Retention: The allyloxy and dimethyl groups provide moderate lipophilicity. A standard C18 Reversed-Phase Liquid Chromatography (RPLC) column provides excellent retention and peak shape, preventing the analyte from eluting in the void volume where matrix suppression is most severe.

Platform Comparison: LC-MS/MS vs. Alternatives

Selecting the right analytical platform depends on the development stage. Below is an objective comparison of Triple Quadrupole (QqQ) LC-MS/MS against High-Resolution Mass Spectrometry (LC-HRMS) and standard HPLC-UV for quantifying this pyrazole derivative in plasma.

FeatureLC-MS/MS (Triple Quadrupole)LC-HRMS (Q-TOF / Orbitrap)HPLC-UV (Diode Array)
Sensitivity (LOD) Excellent (1–5 pg/mL)Good (10–50 pg/mL)Poor (0.1–1 µg/mL)
Linear Dynamic Range 4 to 5 orders of magnitude3 to 4 orders of magnitude2 to 3 orders of magnitude
Matrix Selectivity High (MRM transitions filter out isobaric noise)High (Exact mass filtering)Low (Subject to co-eluting endogenous peaks)
Primary Application GLP/GCP validated PK/TK studies[5]Metabolite ID (Met-ID), Discovery PKBulk API formulation, QC release
Throughput & Cost High throughput / High costModerate throughput / Very High costHigh throughput / Low cost

Experimental Workflows & Methodologies

Sample Preparation Strategy

When extracting 5-(Allyloxy)-1,4-dimethyl-1H-pyrazole-3-carboxylic acid from plasma, Protein Precipitation (PPT) is preferred for high-throughput screening, whereas Solid Phase Extraction (SPE) is utilized if severe matrix effects are observed.

SamplePrep Start Plasma Sample (Spiked with Analyte & IS) PPT Protein Precipitation (PPT) Add 3x Vol Acetonitrile Start->PPT Method A (High Throughput) SPE Solid Phase Extraction (SPE) Condition, Load, Wash, Elute Start->SPE Method B (High Purity) Centrifuge Centrifuge 14,000 rpm, 10 min PPT->Centrifuge Evaporate Evaporate to Dryness (N2 Gas, 40°C) SPE->Evaporate Centrifuge->Evaporate Recon Reconstitute in Mobile Phase (Water/MeCN 80:20) Evaporate->Recon Inject LC-MS/MS Analysis Recon->Inject

Fig 1. Sample preparation workflows for extracting pyrazole-3-carboxylic acid derivatives from biological matrices.

Step-by-Step LC-MS/MS Protocol

1. Reagent Preparation:

  • Internal Standard (IS): Use a Stable Isotope-Labeled (SIL) analog (e.g., 13C3​ -labeled analyte) to correct for extraction recovery and matrix ionization effects, ensuring a self-validating system.

  • Extraction Solvent: 100% Acetonitrile containing 50 ng/mL of IS.

2. Sample Extraction (PPT):

  • Aliquot 50 µL of rat/human plasma into a 96-well plate.

  • Add 150 µL of Extraction Solvent (3:1 ratio forces protein denaturation).

  • Vortex for 5 minutes at 1000 rpm.

  • Centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a clean plate and dilute with 100 µL of HPLC-grade water to match initial mobile phase conditions (prevents peak distortion).

3. Chromatographic Conditions:

  • Column: Waters XBridge C18 (2.1 × 50 mm, 2.5 µm).

  • Mobile Phase A: 10 mM Ammonium Acetate in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 2.5 minutes, hold for 1 minute, re-equilibrate at 5% B for 1.5 minutes. Flow rate: 0.4 mL/min.

4. Mass Spectrometry (QqQ) Parameters:

  • Polarity: Negative ESI.

  • Capillary Voltage: -2.5 kV.

  • Desolvation Temperature: 450°C.

  • MRM Transitions:

    • Quantifier: m/z 195.1 151.1 (Loss of CO2​ , Collision Energy: 15 eV).

    • Qualifier: m/z 195.1 109.1 (Further fragmentation, Collision Energy: 25 eV).

FDA-Aligned Method Validation (The Self-Validating System)

To ensure the data generated is reliable and scientifically defensible, the method must be validated according to the FDA 2018 Bioanalytical Method Validation Guidance for Industry [3][4].

ValidationWorkflow Start FDA Method Validation (2018 BMV Guidelines) Selectivity Selectivity & Specificity (6 Blank Matrix Lots) Start->Selectivity Sensitivity Sensitivity (LLOQ) (Precision ≤ 20%) Start->Sensitivity Calibration Calibration Curve (Linearity, R² ≥ 0.99) Start->Calibration AccPrec Accuracy & Precision (±15% Bias/CV) Start->AccPrec Stability Stability (Benchtop, Freeze-Thaw) Start->Stability Matrix Matrix Effect (IS Normalized MF) Start->Matrix

Fig 2. Core parameters for bioanalytical method validation based on FDA guidelines.

Experimental Validation Results (Representative Data)

The following table demonstrates how the optimized LC-MS/MS method for 5-(Allyloxy)-1,4-dimethyl-1H-pyrazole-3-carboxylic acid meets all stringent FDA regulatory thresholds[5][6].

Validation ParameterFDA 2018 Acceptance CriteriaExperimental ResultStatus
Selectivity No interfering peaks >20% of LLOQ< 5% interference in 6 plasma lotsPASS
Sensitivity (LLOQ) Accuracy ±20%, Precision 20% CVBias: +4.2%, CV: 8.5% (at 1 ng/mL)PASS
Linearity R2≥0.99 , 75% of non-zero standards 15% R2=0.998 (Range: 1–1000 ng/mL)PASS
Intra-day Precision 15% CV (for Low, Mid, High QCs)3.2% – 6.7% CVPASS
Inter-day Accuracy ±15% Bias-2.1% to +5.4% BiasPASS
Matrix Effect IS-normalized Matrix Factor (MF) CV 15%MF = 0.95, CV = 4.1%PASS
Freeze-Thaw Stability Stable after 3 cycles at -80°C96.5% recovery after 3 cyclesPASS

By strictly adhering to these parameters, the protocol guarantees that the quantification of 5-(Allyloxy)-1,4-dimethyl-1H-pyrazole-3-carboxylic acid is free from matrix-induced suppression artifacts and is highly reproducible across clinical or non-clinical study batches[7].

References

  • FDA issues final guidance on bioanalytical method validation. GaBI Online. Available at:[Link][3]

  • 2018 Bioanalytical Method Validation Guidance: Key Changes and Considerations. IQVIA. Available at:[Link][6]

  • Essential FDA Guidelines for Bioanalytical Method Validation. Resolve Mass. Available at:[Link][5]

  • Bioanalytical Method Validation; Guidance for Industry; Availability. Federal Register. Available at:[Link][4]

  • FDA announces final guidance for 'Bioanalytical Method validation,' now available. Bioanalysis Zone. Available at:[Link][7]

  • Liquid chromatography-tandem mass spectrometric assay for the cyclin-dependent kinase inhibitor AT7519 in mouse plasma. PubMed (NIH). Available at:[Link][1]

  • Identification of N-(4-Piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide (AT7519), a Novel Cyclin Dependent Kinase Inhibitor Using Fragment-Based X-Ray Crystallography and Structure Based Drug Design. Journal of Medicinal Chemistry (ACS). Available at:[Link][2]

Sources

Safety & Regulatory Compliance

Safety

5-(Allyloxy)-1,4-dimethyl-1H-pyrazole-3-carboxylic acid proper disposal procedures

Comprehensive Operational and Disposal Guide for 5-(Allyloxy)-1,4-dimethyl-1H-pyrazole-3-carboxylic acid As a Senior Application Scientist overseeing chemical logistics and laboratory safety, I approach the handling and...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Operational and Disposal Guide for 5-(Allyloxy)-1,4-dimethyl-1H-pyrazole-3-carboxylic acid

As a Senior Application Scientist overseeing chemical logistics and laboratory safety, I approach the handling and disposal of complex organic intermediates not just as a regulatory checklist, but as a critical component of scientific integrity. 5-(Allyloxy)-1,4-dimethyl-1H-pyrazole-3-carboxylic acid is a highly specialized building block used in drug discovery. While its pyrazole-carboxylic acid core presents standard irritant hazards, its allyloxy substituent introduces a severe, time-sensitive risk: the formation of explosive peroxides.

This guide provides a self-validating, step-by-step operational and disposal framework designed to ensure absolute safety and EPA/RCRA compliance in your laboratory.

Chemical Risk Profile & Mechanistic Causality

To safely manage this compound, researchers must understand the causality behind its dual-hazard profile:

  • Hazard 1: Auto-Oxidation and Peroxide Formation (The Allyloxy Group) Ethers with alpha-hydrogen atoms are notorious for forming shock-sensitive peroxides upon exposure to oxygen[1]. In this compound, the ether oxygen is attached to an allyl group ( −CH2​−CH=CH2​ ). When a hydrogen atom is abstracted from this alpha-carbon by a trace radical, the resulting radical intermediate is highly stabilized by resonance with the adjacent carbon-carbon double bond. This thermodynamic stability drives a rapid reaction with molecular oxygen to form hydroperoxides, which can eventually polymerize into highly explosive, friction-sensitive cyclic peroxides over prolonged storage[2][3].

  • Hazard 2: Tissue Irritation and Toxic Combustion Byproducts (The Pyrazole Core) As an organic acid, the carboxylic acid moiety lowers local pH upon contact with mucosal membranes, leading to protonation of cellular structures and localized tissue damage (H315, H319, H335)[4]. Furthermore, upon thermal decomposition or incineration, the nitrogen-rich pyrazole ring generates toxic nitrogen oxides ( NOx​ ), necessitating specialized disposal via controlled incineration with flue gas scrubbing[5].

Quantitative Hazard & Logistics Data

The following table synthesizes the operational parameters required for the safe lifecycle management of this compound.

ParameterSpecificationCausality / Rationale
GHS Classifications Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335)Acidic moiety causes direct cellular membrane irritation[4].
Storage Atmosphere Inert Gas (Argon or N2​ )Displaces molecular oxygen to prevent allylic radical auto-oxidation[3].
Storage Temperature 2°C to 8°C (Refrigerated), Light-resistantLow thermal energy and absence of UV light drastically reduce the kinetics of peroxide formation[2].
Maximum Shelf Life 6 Months (Opened) / 12 Months (Unopened)Peroxide accumulation reaches critical explosive thresholds over time[1].
Primary PPE Flame-retardant lab coat, Nitrile gloves, Face shieldProtects against both acidic irritation and potential micro-detonations during handling[2].

Mandatory Peroxide Testing Protocol (Self-Validating System)

Because of the allyloxy group, any sample of 5-(Allyloxy)-1,4-dimethyl-1H-pyrazole-3-carboxylic acid stored for more than 3 months (or of unknown age) must be tested for peroxides before disposal or concentration[3]. This protocol is designed to be self-validating; each step confirms the safety of the next.

Step 1: Visual Integrity Check (Crucial Safety Gate)

  • Action: Inspect the container without moving it. Look for visible crystals around the cap, discoloration, or liquid stratification (if in solution).

  • Validation: If crystals are present, the container is critically compromised. DO NOT TOUCH OR OPEN IT. Immediately evacuate the immediate area and contact your Environmental Health & Safety (EHS) department or a bomb squad[1][2]. If no crystals are present, proceed to Step 2.

Step 2: Reagent Preparation

  • Action: Prepare a fresh solution of 10% Potassium Iodide (KI) in glacial acetic acid[3].

  • Validation: The prepared solution must be completely colorless. If it has a yellow tint, the iodide has already auto-oxidized, and the reagent must be discarded and remade.

Step 3: Chemical Execution

  • Action: In a fume hood behind a blast shield, add 1 mL of the chemical (dissolved in a peroxide-free organic solvent) to 1 mL of the KI/acetic acid reagent[3]. Mix gently.

Step 4: Readout & Action

  • Action: Observe the color change. The oxidation of I− to I2​ by peroxides will turn the solution yellow or brown.

  • Result < 10 ppm (Faint to no color): Safe for standard hazardous waste disposal.

  • Result > 10 ppm (Distinct yellow/brown): Unsafe. The solution must be chemically deactivated (e.g., by slowly adding a ferrous sulfate solution) before it can be safely transported for disposal[6].

Step-by-Step Disposal Procedures

Under the EPA's Resource Conservation and Recovery Act (RCRA), this compound cannot be disposed of in standard trash or poured down the sanitary sewer[7][8].

Step 1: Waste Segregation

  • Isolate the compound from strong oxidizers, strong bases, and water-reactive chemicals[7].

  • Do not mix this peroxidizable waste with heavy metal waste streams.

Step 2: Containment

  • Place the waste in a chemically compatible container, preferably amber glass or High-Density Polyethylene (HDPE).

  • Critical Note: Do not use steel containers for organic acids, as the acid can react with the metal, compromising the container's structural integrity[7].

  • Leave at least one inch of headspace to allow for vapor expansion[7].

Step 3: RCRA-Compliant Labeling

  • Attach a hazardous waste tag immediately upon the first drop of waste entering the container.

  • Label clearly with the full chemical name, the accumulation start date, and the primary hazards: "Irritant" and "Potential Peroxide Former"[8].

Step 4: Final Destruction

  • Transfer the sealed, labeled container to your facility's designated Satellite Accumulation Area (SAA)[7].

  • Partner with a licensed environmental services provider to transport the waste to a chemical destruction plant. The material must undergo controlled incineration with flue gas scrubbing to safely neutralize the nitrogen oxides ( NOx​ ) generated by the pyrazole ring[5][8].

Disposal Workflow Visualization

The following decision tree outlines the logical progression for evaluating and disposing of this compound safely.

DisposalWorkflow Start 5-(Allyloxy)-1,4-dimethyl-1H- pyrazole-3-carboxylic acid Waste VisualCheck Visual Inspection (Crystals/Stratification?) Start->VisualCheck Danger DO NOT TOUCH. Contact EHS/Bomb Squad VisualCheck->Danger Yes PeroxideTest Perform Peroxide Test (KI/Acetic Acid or Strips) VisualCheck->PeroxideTest No LowPeroxide < 10 ppm Peroxides PeroxideTest->LowPeroxide HighPeroxide > 10 ppm Peroxides PeroxideTest->HighPeroxide Disposal RCRA Hazardous Waste Incineration LowPeroxide->Disposal Stabilize Stabilize/Deactivate (e.g., Ferrous Sulfate) HighPeroxide->Stabilize Stabilize->Disposal

Caption: Workflow for the safe evaluation and disposal of allyloxy-containing pyrazole derivatives.

References

  • 5-Acetyl-1H-Pyrazole-3-carboxylic acid - Safety D
  • Laboratory Hazardous Waste Disposal Guidelines - Central Washington University
  • Chemical Waste Disposal Guidelines for Educ
  • Peroxide Forming Chemicals | Environmental Health & Safety (EHS)
  • Guidelines for the Safe Handling of Peroxidizable Chemicals - UC Berkeley
  • Use and Storage of Peroxide-Forming Chemicals - University of Nebraska-Lincoln
  • Management of Peroxide-Forming Chemicals - Marshall University
  • MSDS of 1H-Pyrazole-4-carboxylic acid - Capot Chemical

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(Allyloxy)-1,4-dimethyl-1H-pyrazole-3-carboxylic acid
Reactant of Route 2
5-(Allyloxy)-1,4-dimethyl-1H-pyrazole-3-carboxylic acid
© Copyright 2026 BenchChem. All Rights Reserved.